molecular formula C12H16O3 B156502 4-Tert-butylphenoxyacetic acid CAS No. 1798-04-5

4-Tert-butylphenoxyacetic acid

Cat. No.: B156502
CAS No.: 1798-04-5
M. Wt: 208.25 g/mol
InChI Key: FBIGAJNVRFKBJL-UHFFFAOYSA-N
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Description

(4-tert-Butyl-phenoxy)-acetic acid is a monocarboxylic acid.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FBIGAJNVRFKBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50170863
Record name (p-tert-Butylphenoxy)acetic acid
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1798-04-5
Record name 2-[4-(1,1-Dimethylethyl)phenoxy]acetic acid
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Record name (p-tert-Butylphenoxy)acetic acid
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Record name (p-tert-Butylphenoxy)acetic acid
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Foundational & Exploratory

Unraveling the Molecular Mechanisms of 4-tert-butylphenoxyacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylphenoxyacetic acid, a derivative of 4-tert-butylphenol, is a compound of interest due to the significant biological activities exhibited by its structural analogs. While direct experimental evidence for its specific mechanism of action remains to be fully elucidated, compelling data from related phenolic compounds, particularly 4-tert-butylphenol, provide a strong foundation for hypothesizing its molecular interactions and downstream cellular effects. This technical guide synthesizes the available evidence to propose putative mechanisms of action for this compound, focusing on its potential as an endocrine disruptor through estrogen receptor modulation, its impact on melanocyte physiology via tyrosinase inhibition and induction of apoptosis, and a possible role in activating peroxisome proliferator-activated receptors (PPARs). This document is intended to serve as a comprehensive resource for researchers, providing a structured overview of potential biological activities, relevant quantitative data from analogous compounds, detailed experimental protocols for investigating these effects, and visual representations of the hypothesized signaling pathways.

Putative Mechanism of Action: Endocrine Disruption via Estrogen Receptor Agonism

A significant body of evidence points to the endocrine-disrupting potential of 4-tert-butylphenol, the parent compound of this compound. It is hypothesized that this compound may act as an agonist for the estrogen receptor (ER), mimicking the effects of endogenous estrogens and potentially leading to the disruption of normal endocrine signaling.

Estrogen Receptor Signaling Pathway

The proposed mechanism involves the binding of this compound to the ligand-binding domain of the estrogen receptor (ERα and/or ERβ) in the cytoplasm. This binding is thought to induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4TBPAA This compound ER Estrogen Receptor (ERα/ERβ) 4TBPAA->ER Binds ER_Complex 4TBPAA-ER Complex Dimerization Dimerization ER_Complex->Dimerization Dimer_Complex Dimerized Complex Dimerization->Dimer_Complex Translocation ERE Estrogen Response Element (ERE) Dimer_Complex->ERE Binds Transcription Modulation of Gene Transcription ERE->Transcription

Figure 1: Hypothesized Estrogen Receptor Signaling Pathway for this compound.
Quantitative Data from Analogous Compounds

Direct quantitative data for the binding of this compound to the estrogen receptor is not currently available. However, studies on its parent compound, 4-tert-butylphenol, provide valuable insights into its potential estrogenic activity.

CompoundAssayEndpointValueReference
4-tert-butylphenolToxCast ER Agonist AssayAUC Score0.161 (Active ≥ 0.1)[1]
4-tert-butylphenolEstrogen Receptor Binding Assay (Rainbow Trout)-Specific Binding[2]
Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol describes a common method to assess the ability of a test compound to bind to the estrogen receptor.

Objective: To determine the in vitro binding affinity of a test compound to the estrogen receptor (ERα or ERβ).

Materials:

  • Human recombinant ERα or ERβ protein.

  • Radiolabeled estradiol ([³H]-17β-estradiol).

  • Test compound (this compound).

  • Unlabeled 17β-estradiol (for standard curve).

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Multi-well plates (e.g., 96-well).

Procedure:

  • Prepare a series of dilutions of the test compound and unlabeled 17β-estradiol.

  • In each well of the multi-well plate, add a fixed concentration of recombinant ER protein and radiolabeled estradiol.

  • Add the varying concentrations of the test compound or unlabeled 17β-estradiol to the respective wells. Include control wells with only radiolabeled estradiol (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Transfer the bound fraction to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol).

Putative Mechanism of Action: Effects on Melanocytes

Phenolic compounds, including 4-tert-butylphenol, are known to affect melanocyte function and viability. It is plausible that this compound shares these properties, potentially leading to skin depigmentation through inhibition of melanin synthesis and induction of melanocyte apoptosis.

Inhibition of Tyrosinase Activity

Tyrosinase is the rate-limiting enzyme in melanin synthesis. 4-tert-butylphenol has been shown to competitively inhibit tyrosinase, and it is hypothesized that this compound may act similarly by competing with the natural substrate, tyrosine.

Tyrosinase_Inhibition Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA Tyrosinase->DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone 4TBPAA This compound 4TBPAA->Tyrosinase Competitive Inhibition DOPA->Tyrosinase Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions

Figure 2: Hypothesized Competitive Inhibition of Tyrosinase by this compound.
Induction of Melanocyte Apoptosis

Studies on 4-tert-butylphenol have demonstrated its ability to induce apoptosis in melanocytes. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. The proposed mechanism involves the upregulation of pro-apoptotic factors and the activation of downstream effector caspases.

Melanocyte_Apoptosis 4TBPAA This compound Melanocyte Melanocyte 4TBPAA->Melanocyte Apoptotic_Signal Induction of Apoptotic Signals Melanocyte->Apoptotic_Signal Effector_Caspases Activation of Effector Caspases Apoptotic_Signal->Effector_Caspases Apoptosis Apoptosis (Cell Death) Effector_Caspases->Apoptosis PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4TBPAA This compound PPARg PPARγ 4TBPAA->PPARg Binds Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE Peroxisome Proliferator Response Element (PPRE) Heterodimer->PPRE Binds Transcription Activation of Target Gene Transcription PPRE->Transcription

References

An In-depth Technical Guide on the Crystal Structure of (4-tert-Butylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of (4-tert-Butylphenyl)acetic acid, a compound of interest in chemical and pharmaceutical research. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and visualizations of its molecular and supramolecular features.

Crystallographic Data

The crystal structure of (4-tert-Butylphenyl)acetic acid has been determined by single-crystal X-ray diffraction. The compound, with the chemical formula C₁₂H₁₆O₂, has a molecular weight of 192.25.[1]

Table 1: Crystal Data and Structure Refinement

Parameter Value
Empirical formula C₁₂H₁₆O₂
Formula weight 192.25
Temperature 295(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions
a 11.209(2) Å
b 12.442(3) Å
c 17.250(5) Å
α 90°
β 104.625(12)°
γ 90°
Volume 2327.8(10) ų
Z 8
Calculated density 1.095 Mg/m³
Absorption coefficient 0.07 mm⁻¹
F(000) 832
Crystal size 0.30 x 0.23 x 0.16 mm
θ range for data collection 2.1 to 25.0°
Index ranges -13≤h≤13, -14≤k≤14, -20≤l≤20
Reflections collected 5829
Independent reflections 2047 [R(int) = 0.025]
Completeness to θ = 25.0° 99.8 %
Data / restraints / parameters 2047 / 0 / 131
Goodness-of-fit on F² 1.06
Final R indices [I>2σ(I)] R1 = 0.074, wR2 = 0.220
R indices (all data) R1 = 0.115, wR2 = 0.247
Largest diff. peak and hole 0.30 and -0.25 e.Å⁻³

Data sourced from Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1971.[1]

Molecular Structure and Conformation

The molecular structure of (4-tert-Butylphenyl)acetic acid reveals that the carboxylic acid group is nearly perpendicular to the benzene ring, with a dihedral angle of 80.9(3)°.[1] A notable feature of the crystal structure is the disorder of the tert-butyl group, which is distributed over two sets of sites with an occupancy ratio of approximately 0.503(6):0.497(6).[1]

In the solid state, adjacent molecules of (4-tert-Butylphenyl)acetic acid are linked by O—H···O hydrogen bonds between their carboxylic acid groups, forming centrosymmetric supramolecular dimers.[1]

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···A d(D—H) d(H···A) d(D···A) ∠(DHA)
O1—H1···O2ⁱ 0.92 1.74 2.659(3) 176

Symmetry code: (i) -x+1/2, y+3/2, -z+1/2. Data sourced from Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008).

Experimental Protocols

3.1. Synthesis of (4-tert-Butylphenyl)acetic acid

Two primary methods for the synthesis of (4-tert-Butylphenyl)acetic acid are reported:

Method 1: Hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione [1]

  • A solution containing 150 ml of acetic acid, 25 ml of 98% sulfuric acid, and 30 ml of water was prepared.

  • 55 g of 2-(4-tert-butylphenyl)-1-morpholinoethanethione was added to the solution.

  • The reaction mixture was heated to 390 K until it turned dark-green.

  • After cooling to room temperature, the solid product was separated from the reaction mixture.

  • Colorless prisms of (4-tert-Butylphenyl)acetic acid were obtained by recrystallization of the solid product from an ethanol-water solution (1:1 v/v) over a period of 2 months.

Method 2: Hydrolysis of methyl 4-tert-butylphenylacetate [2]

  • Methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) was dissolved in methanol (160 mL).

  • Water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) were added sequentially.

  • The reaction mixture was stirred at room temperature overnight.

  • The volatile solvent was removed by distillation under reduced pressure.

  • The residue was diluted with water and acidified with 1 N sulfuric acid solution to a pH of 4.

  • The precipitated solid was filtered, washed with water, and dried to afford (4-tert-Butylphenyl)acetic acid as a white solid.

3.2. Single-Crystal X-ray Diffraction

The crystal structure was determined using the following experimental setup and software:[1]

  • Diffractometer: Bruker APEX CCD area-detector.[1]

  • Radiation: Mo Kα radiation (λ = 0.71073 Å).

  • Data Collection: Data were collected at 295(2) K.

  • Structure Solution: The structure was solved by direct methods using the SIR92 program.[1]

  • Structure Refinement: The structure was refined on F² using the SHELXL97 program.[1] The carboxyl H atom was located in a difference Fourier map and refined as a riding atom. Other H atoms were placed in calculated positions and refined in a riding model.[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the crystallographic analysis.

Caption: Molecular structure of (4-tert-Butylphenyl)acetic acid.

experimental_workflow cluster_workflow Crystallographic Analysis Workflow synthesis Synthesis and Recrystallization crystal_selection Crystal Selection synthesis->crystal_selection data_collection X-ray Data Collection (Bruker APEX CCD) crystal_selection->data_collection data_reduction Data Reduction (SAINT) data_collection->data_reduction structure_solution Structure Solution (SIR92) data_reduction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure and Validation structure_refinement->final_structure

Caption: Experimental workflow for crystal structure determination.

References

A Comprehensive Technical Guide to 4-tert-butylphenoxyacetic acid: Physicochemical Properties, Synthesis, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-tert-butylphenoxyacetic acid. It includes a summary of its key identifiers and physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities based on structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug discovery.

Physicochemical Properties

This compound, also known as [4-(1,1-Dimethylethyl)phenoxy]-acetic acid or TAC acid, is a carboxylic acid derivative of 4-tert-butylphenol.[1] Its core structure consists of a phenoxyacetic acid moiety with a tert-butyl group substituted at the para position of the benzene ring.

Identifiers and General Properties

A summary of the key identifiers and general properties of this compound is presented in Table 1.

Table 1: Identifiers and General Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(4-tert-butylphenoxy)acetic acid[2]
CAS Number 1798-04-5[1][2]
Molecular Formula C₁₂H₁₆O₃[2][3]
Molecular Weight 208.25 g/mol [1][2]
Appearance White to off-white crystalline powder[4]
Purity (typical) ≥98.0% (HPLC)[1]
Quantitative Physicochemical Data

The quantitative physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. These properties are summarized in Table 2.

Table 2: Quantitative Physicochemical Data for this compound

PropertyValueReference(s)
Melting Point 96 °C (lit.)[1]
Boiling Point (Predicted) 325.4 ± 25.0 °C
Solubility Sparingly soluble in water (0.56 g/L at 25°C, calculated)
pKa (Predicted) 3.22 ± 0.10
LogP (XLogP3) 3.2[2]

Spectral Data

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectra have been recorded.[2]

  • ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectra are available.[2][5]

  • Infrared (IR) Spectroscopy: An IR spectrum (KBr wafer) has been documented and is available through the Coblentz Society collection.[6]

  • Mass Spectrometry (MS): Mass spectral data may be obtained through GC-MS analysis, often after derivatization.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and analogous procedures for similar compounds.

Synthesis via Williamson Ether Synthesis

This compound can be synthesized via the Williamson ether synthesis, which involves the reaction of 4-tert-butylphenoxide with an acetate synthon. The following protocol is adapted from the synthesis of a similar compound, 4-methylphenoxyacetic acid.

Materials:

  • 4-tert-butylphenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid (ClCH₂COOH)

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Water

  • Litmus paper

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, beaker, etc.)

  • Heating mantle or water bath

  • Magnetic stirrer

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 4-tert-butylphenol in an aqueous solution of sodium hydroxide (e.g., 30% w/v). Stir the mixture until the 4-tert-butylphenol is completely dissolved, forming the sodium 4-tert-butylphenoxide salt.

  • Alkylation Reaction: To the phenoxide solution, add a slight molar excess of chloroacetic acid.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes with continuous stirring.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute it with water.

    • Carefully acidify the mixture with 6M HCl until it is acidic to litmus paper. This will precipitate the crude this compound.

    • Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

    • Wash the ether layer with water and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and impurities.

    • The product, being an acid, will transfer to the aqueous bicarbonate layer as its sodium salt.

  • Isolation of the Product:

    • Separate the aqueous bicarbonate layer.

    • Carefully re-acidify the bicarbonate solution with 6M HCl to precipitate the purified this compound.

    • Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Purification by Recrystallization

The crude this compound can be further purified by recrystallization to obtain a high-purity product. The following protocol is adapted from the purification of 4-tert-butylphenylacetic acid.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot 50% aqueous ethanol solution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystallization of the pure product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold 50% aqueous ethanol and then dry them under vacuum or in a desiccator.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Purity is often assessed by HPLC. A typical system would involve a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water gradient and UV detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is typically required before GC-MS analysis. This can be achieved by converting the carboxylic acid to a more volatile ester, for example, a methyl or a 4-tert-butylbenzyl ester.[8] The analysis would be performed on a suitable capillary column (e.g., DB-5 or equivalent) with mass spectrometric detection.[7][9]

Potential Biological Activity and Signaling Pathways

While there is a lack of direct studies on the biological activity of this compound, its structural similarity to other well-characterized compounds provides a basis for postulating potential mechanisms of action.

Potential as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist

Structurally related chiral phenoxyacetic acid analogues have been identified as partial agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Agonism of PPARγ is a key mechanism for the therapeutic action of drugs used to treat type 2 diabetes.

The potential signaling pathway initiated by the activation of PPARγ is depicted below. It is important to note that this is a hypothetical mechanism for this compound based on the activity of related compounds.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4TBPAA This compound (Ligand) Transport Passive Diffusion 4TBPAA->Transport Enters Cell PPARg PPARγ Transport->PPARg Binds to PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Binding Site) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Regulation Regulation of Lipid and Glucose Metabolism Gene_Transcription->Metabolic_Regulation Leads to

Caption: Potential PPARγ signaling pathway for this compound.

Potential Auxin Activity

Phenoxyacetic acids are a well-known class of synthetic auxins, which are plant hormones that regulate various aspects of plant growth and development. It is plausible that this compound could exhibit auxin-like activity, although this has not been experimentally confirmed.

Experimental and Synthetic Workflow

The overall workflow from the synthesis of this compound to its final analysis is summarized in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 4-tert-butylphenol + Chloroacetic Acid Reaction Williamson Ether Synthesis (NaOH, Heat) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (50% aq. Ethanol) Crude_Product->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Purity_Analysis Purity Assessment (HPLC) Pure_Product->Purity_Analysis Structure_Analysis Structural Confirmation (NMR, IR, MS) Pure_Product->Structure_Analysis Final_Product Characterized This compound Purity_Analysis->Final_Product Structure_Analysis->Final_Product

Caption: Experimental workflow for this compound.

Safety Information

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[10]

Conclusion

This technical guide has provided a comprehensive overview of the known physical and chemical properties of this compound, along with detailed, adaptable experimental protocols for its synthesis, purification, and analysis. While direct evidence of its biological activity is limited, its structural relationship to known PPARγ agonists and synthetic auxins suggests promising avenues for future research in drug discovery and agricultural science. The information presented herein serves as a foundational resource for scientists and researchers working with this compound.

References

Biological Activity of 4-tert-Butylphenoxyacetic Acid as an Auxin Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylphenoxyacetic acid is a synthetic compound belonging to the phenoxyacetic acid class, a group of molecules known for their auxin-like activity in plants. While extensive research exists for other analogs such as 2,4-Dichlorophenoxyacetic acid (2,4-D), specific quantitative data on the biological activity of this compound is not extensively documented in publicly available literature. This technical guide synthesizes the current understanding of phenoxyacetic acids as auxin analogs and provides detailed experimental protocols for the quantitative characterization of this compound's biological activity. The methodologies described, including the Avena sativa coleoptile elongation assay and the Arabidopsis thaliana root elongation assay, are standard bioassays for determining auxin-like effects. Furthermore, this guide presents illustrative data tables and diagrams to guide researchers in the evaluation and interpretation of the potential auxin activity of this compound.

Introduction: Phenoxyacetic Acids as Auxin Analogs

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. The most abundant natural auxin is indole-3-acetic acid (IAA). Synthetic auxins, such as those from the phenoxyacetic acid family, mimic the effects of IAA and have been widely utilized in agriculture and research.

The biological activity of phenoxyacetic acid derivatives is largely determined by the nature and position of substituents on the phenyl ring. These structural modifications can influence the molecule's affinity for auxin receptors, its transport within the plant, and its metabolic stability. The presence of a tert-butyl group at the para position (position 4) of the phenoxy ring in this compound is expected to confer specific properties regarding its lipophilicity and steric hindrance, which in turn would modulate its biological activity.

Putative Mechanism of Action: Auxin Signaling Pathway

Synthetic auxins like this compound are believed to exert their effects by interacting with the core auxin signaling pathway. This pathway involves the perception of the auxin signal by specific receptor complexes, leading to downstream transcriptional regulation.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin 4-tert-butylphenoxyacetic acid (Auxin Analog) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_TIR1_AFB->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Growth & Developmental Responses Auxin_Genes->Response

Figure 1: Generalized Auxin Signaling Pathway.

Quantitative Analysis of Biological Activity

To ascertain the auxin-like activity of this compound, quantitative bioassays are essential. The following sections detail the protocols for two standard assays and provide templates for data presentation.

Avena sativa (Oat) Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

  • Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 48-72 hours at 25°C.

  • Seedling Selection: Select uniform seedlings with straight coleoptiles approximately 2-3 cm in length.

  • Coleoptile Excision: Under a dim green light, excise the apical 3-5 mm of the coleoptiles. Then, cut a 10 mm segment from the sub-apical region of each coleoptile.

  • Incubation: Randomly distribute the coleoptile segments into petri dishes containing a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) and varying concentrations of this compound (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M). A positive control with a known auxin like IAA should be included.

  • Measurement: Incubate the petri dishes in the dark at 25°C for 18-24 hours. Measure the final length of each coleoptile segment using a digital caliper or by capturing images and analyzing them with appropriate software.

  • Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length and the control.

Concentration of this compound (M)Mean Elongation (mm) ± SD% Elongation over Control
0 (Control)Value0
10⁻⁸ValueValue
10⁻⁷ValueValue
10⁻⁶ValueValue
10⁻⁵ValueValue
10⁻⁴ValueValue
10⁻⁵ (IAA Control)ValueValue
Arabidopsis thaliana Root Elongation Assay

This assay assesses the inhibitory effect of auxins on primary root growth in Arabidopsis thaliana seedlings.

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water.

  • Plating: Plate the sterilized seeds on Murashige and Skoog (MS) agar medium in square petri dishes.

  • Vernalization and Germination: Store the plates at 4°C for 2-3 days for vernalization, then transfer them to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • Seedling Transfer: After 4-5 days of germination, transfer seedlings with similar primary root lengths to fresh MS agar plates containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM).

  • Growth and Measurement: Place the plates vertically in the growth chamber and allow the roots to grow for another 3-5 days. Mark the position of the root tip at the time of transfer. Measure the new root growth from the mark.

  • Data Analysis: Calculate the percentage of root growth inhibition for each treatment compared to the control.

Concentration of this compound (µM)Mean Root Growth (mm) ± SD% Root Growth Inhibition
0 (Control)Value0
1ValueValue
5ValueValue
10ValueValue
25ValueValue
50ValueValue

Experimental Workflows

The following diagrams illustrate the workflows for the described bioassays.

Avena_Coleoptile_Assay_Workflow start Start: Avena Seed Germination (Dark) select_seedlings Select Uniform Seedlings start->select_seedlings excise_coleoptiles Excise Apical Tip & Sub-apical Segment select_seedlings->excise_coleoptiles incubate Incubate Coleoptile Segments in Treatments (Dark) excise_coleoptiles->incubate prepare_treatments Prepare Treatment Solutions (Varying Concentrations of Compound) prepare_treatments->incubate measure Measure Final Length of Segments incubate->measure analyze Analyze Data: Calculate % Elongation measure->analyze end End: Determine Dose-Response analyze->end

Figure 2: Workflow for Avena Coleoptile Elongation Assay.

Arabidopsis_Root_Assay_Workflow start Start: Arabidopsis Seed Sterilization & Plating germinate Vernalize & Germinate Seedlings start->germinate transfer_seedlings Transfer Uniform Seedlings to Treatment Plates germinate->transfer_seedlings mark_root_tips Mark Initial Root Tip Position transfer_seedlings->mark_root_tips vertical_growth Incubate Plates Vertically mark_root_tips->vertical_growth measure_growth Measure New Root Growth vertical_growth->measure_growth analyze Analyze Data: Calculate % Inhibition measure_growth->analyze end End: Determine IC50 analyze->end

Figure 3: Workflow for Arabidopsis Root Elongation Assay.

Conclusion

While direct quantitative evidence for the auxin-like activity of this compound is sparse in the current literature, its chemical structure strongly suggests that it will exhibit such properties. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to systematically investigate and quantify the biological activity of this compound. The elucidation of its specific dose-response characteristics will contribute to a deeper understanding of the structure-activity relationships within the phenoxyacetic acid class of auxin analogs and may open avenues for its application in agriculture or as a research tool in plant biology.

In-Depth Technical Guide on the NMR Spectral Data of 4-tert-Butylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-tert-butylphenoxyacetic acid. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines the expected spectral data, a detailed experimental protocol for its acquisition, and a structural representation with spectral assignments.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-C(CH₃)₃1.31Singlet (s)9HN/A
-OCH₂-4.64Singlet (s)2HN/A
Ar-H (ortho to -OCH₂COOH)6.86Doublet (d)2H9.0
Ar-H (meta to -OCH₂COOH)7.32Doublet (d)2H9.0
-COOH10.5 (variable)Singlet (s), broad1HN/A
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Signal AssignmentChemical Shift (δ, ppm)
-C(C H₃)₃31.5
-C (CH₃)₃34.2
-OC H₂-65.1
Ar-C (ortho to -OCH₂COOH)114.5
Ar-C (meta to -OCH₂COOH)126.4
Ar-C (ipso to -C(CH₃)₃)144.3
Ar-C (ipso to -OCH₂COOH)155.8
-C OOH174.5

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound like this compound.

Sample Preparation
  • Weighing the Sample : Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on solubility and the desired resolution of exchangeable protons.

  • Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Homogenization : Cap the NMR tube and gently agitate or vortex it to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, use a sonicator for a short period.

NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1) : 1-2 seconds.

  • Acquisition Time : 3-4 seconds.

  • Spectral Width : A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1) : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Acquisition Time : 1-2 seconds.

  • Spectral Width : A range of 0 to 220 ppm is standard for most organic molecules.

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking : Identify and label the chemical shifts of all significant peaks.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of this compound with NMR assignments.

4-tert-Butylphenoxyacetic Acid: A Synthetic Compound with Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylphenoxyacetic acid, a chemical compound of interest in various scientific domains. This document elucidates its synthetic origin, details its physicochemical properties, provides a protocol for its synthesis, and discusses its potential biological activities based on available data.

Core Finding: A Compound of Synthetic Origin

This compound is unequivocally a synthetic compound . Extensive literature searches and database analyses reveal no evidence of its natural occurrence in any plant, animal, or microorganism. Its existence is attributed to chemical synthesis, primarily for research and as a chemical intermediate. The common synthetic route to this and similar phenoxyacetic acids is the Williamson ether synthesis.

The logical classification of this compound as a synthetic compound is based on the consistent reporting of its synthesis in chemical literature and its commercial availability as a laboratory chemical, with no mention of isolation from natural sources.

G Logical Classification of this compound A Is this compound natural or synthetic? B Search for natural occurrence A->B C Search for synthesis methods A->C D No evidence of natural isolation B->D E Multiple synthesis routes reported (e.g., Williamson ether synthesis) C->E F Conclusion: Synthetic Compound D->F E->F G Williamson Ether Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve NaOH/KOH in Water B Add 4-tert-butylphenol A->B C Add Chloroacetic Acid Solution B->C D Reflux Reaction Mixture C->D E Cool and Acidify with HCl D->E F Precipitation of Product E->F G Vacuum Filtration F->G H Recrystallization G->H I Drying H->I J Pure this compound I->J

Molecular weight and formula of 4-tert-butylphenoxyacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylphenoxyacetic acid, a molecule of interest in various scientific domains. This document details its fundamental properties, synthesis, analytical characterization, and potential biological significance, presenting the information in a structured and accessible format for researchers and professionals in drug development.

Core Molecular and Physical Properties

This compound, a derivative of phenoxyacetic acid, possesses a distinct molecular structure that influences its chemical and biological characteristics. Its core properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
CAS Number 1798-04-5
Appearance White to off-white crystalline powder[2]
Melting Point 96 °C
Solubility Sparingly soluble in water.[2]

Synthesis and Manufacturing

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established organic reaction provides an efficient method for the formation of the ether linkage in the molecule.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-tert-butylphenol and chloroacetic acid.

Materials:

  • 4-tert-butylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phenoxide Formation: In a round-bottom flask, dissolve a specific molar equivalent of 4-tert-butylphenol in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature to facilitate the formation of the sodium 4-tert-butylphenoxide salt.

  • Etherification: To the phenoxide solution, add an equimolar amount of chloroacetic acid. Heat the reaction mixture to reflux for a specified period, typically several hours, to allow for the nucleophilic substitution reaction to proceed.

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to precipitate the crude this compound. Extract the product into an organic solvent such as diethyl ether.

  • Purification: Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-tert-butylphenol + Chloroacetic acid + NaOH Reaction Williamson Ether Synthesis (Reflux) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Acidification Acidification (HCl) Extraction Solvent Extraction Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Workflow for the synthesis and purification of this compound.

Analytical Characterization

The purity and identity of synthesized this compound are typically confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound, with commercial standards often specifying a purity of ≥98.0% by this technique.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a wavelength determined by the chromophore of the molecule (typically around 220-280 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms within the molecule.

Potential Biological Activity and Signaling Pathways

While direct and extensive research on the biological activities of this compound is limited, studies on structurally related phenoxyacetic acid analogues provide valuable insights into its potential mechanisms of action.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Research has shown that certain chiral phenoxyacetic acid analogues can act as partial agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ).[3] PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and inflammation.[3][4] Ligand activation of PPARγ can modulate the expression of a suite of target genes involved in these processes.

The structural similarity of this compound to these known PPARγ ligands suggests that it may also interact with this receptor. As a potential PPARγ agonist, it could influence cellular processes such as cell proliferation and differentiation.[3]

PPAR_Signaling_Hypothesis cluster_ligand Potential Ligand cluster_receptor Nuclear Receptor cluster_cellular_response Cellular Response Ligand This compound PPARg PPARγ Ligand->PPARg Binds and Activates Gene_Expression Modulation of Target Gene Expression PPARg->Gene_Expression Cell_Proliferation Altered Cell Proliferation Gene_Expression->Cell_Proliferation Metabolism Changes in Lipid Metabolism Gene_Expression->Metabolism

Hypothesized signaling pathway for this compound via PPARγ.

Further investigation is required to definitively establish the interaction of this compound with PPARγ and to elucidate the downstream cellular consequences of this potential interaction. Such studies would be crucial for understanding its potential applications in drug development, particularly in the context of metabolic diseases and oncology.

References

An In-depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid (CAS No. 123654-26-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key chemical intermediate in the synthesis of the selective, high-affinity 5-HT4 receptor agonist, Prucalopride. This document will detail the chemical's properties, synthesis protocols, and its pivotal role in the manufacturing of a significant gastroprokinetic agent. While the target compound itself does not have a direct, well-documented biological activity, its importance is intrinsically linked to the pharmacological action of Prucalopride. Therefore, this guide will also cover the mechanism of action and signaling pathway of Prucalopride to provide a complete context for its synthetic precursor.

Chemical Identification and Properties

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a substituted benzofuran derivative. It is a crucial building block in the pharmaceutical industry, primarily recognized for its role as an intermediate in the synthesis of Prucalopride.[1][2][3] While the CAS number 1798-04-5 is sometimes associated with this chemical, the correct and universally recognized identifier is CAS No. 123654-26-2.[4][5][6]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 123654-26-2
IUPAC Name 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid
Molecular Formula C9H8ClNO3
Synonyms 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid, Prucalopride Intermediate

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 213.62 g/mol [4]
Exact Mass 213.0192708 DaPubChem
Melting Point 242 °C (decomposes)[7][8]
Boiling Point (Predicted) 406.5±45.0 °C[8]
Density (Predicted) 1.566 g/cm³[8]

Synthesis and Experimental Protocols

The synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a multi-step process that is well-documented in patent literature and chemical synthesis databases. The most common route involves the cyclization of a substituted benzoate, followed by chlorination and hydrolysis.[1][8][9][10]

General Synthesis Workflow

The overall synthetic strategy can be visualized as a three-stage process starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.

G General Synthesis Workflow for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid A Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate B Cyclization (e.g., Triphenylphosphine, Diethyl Azodicarboxylate) A->B C Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate B->C D Chlorination (N-chlorosuccinimide) C->D E Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate D->E F Hydrolysis (e.g., NaOH, Water) E->F G 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid F->G

A flowchart illustrating the key stages in the synthesis of the target compound.
Detailed Experimental Protocol

The following is a representative experimental protocol synthesized from publicly available methods.[1][8][9][10]

Step 1: Cyclization

  • To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., tetrahydrofuran), add triphenylphosphine and diethyl azodicarboxylate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is obtained.

Step 2: Chlorination

  • The crude product from the previous step is dissolved in an appropriate solvent (e.g., acetonitrile).

  • N-chlorosuccinimide is added to the solution.

  • The reaction is stirred, and its progress is monitored.

  • The resulting product is methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

Step 3: Hydrolysis

  • The chlorinated intermediate is subjected to hydrolysis using a base, such as sodium hydroxide, in an aqueous solution.[11]

  • The reaction mixture is heated to facilitate the hydrolysis of both the ester and the amide groups.[11]

  • After the reaction is complete, the mixture is cooled, and the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the final product.

  • The solid is filtered, washed, and dried to yield 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[11]

Role as a Pharmaceutical Intermediate

The primary significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid lies in its function as a key intermediate in the synthesis of Prucalopride.[1][2][12] Prucalopride is a highly selective 5-HT4 receptor agonist used for the treatment of chronic idiopathic constipation.[13][14] The synthesis of Prucalopride involves the coupling of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with 1-(3-methoxypropyl)piperidin-4-amine.[11]

Biological Context: The Mechanism of Action of Prucalopride

While 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is not known to have direct biological activity, understanding the mechanism of the final drug product, Prucalopride, is essential for appreciating the importance of its precursor. Prucalopride exerts its therapeutic effect by selectively agonizing the 5-HT4 receptors in the gastrointestinal tract.[13][15][16]

This agonism initiates a signaling cascade that leads to enhanced colonic motility.[13] The activation of 5-HT4 receptors on enteric neurons promotes the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the intestinal wall.[15][16][17] This results in increased peristalsis and accelerated colonic transit, thereby alleviating the symptoms of chronic constipation.[13][15]

Prucalopride Signaling Pathway

The following diagram illustrates the signaling pathway initiated by Prucalopride at the 5-HT4 receptor.

G Prucalopride Signaling Pathway via 5-HT4 Receptor cluster_0 Presynaptic Enteric Neuron cluster_1 Postsynaptic Smooth Muscle Cell Prucalopride Prucalopride Receptor 5-HT4 Receptor Prucalopride->Receptor Binds and Activates G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Channels Ion Channels PKA->Channels Phosphorylates Vesicles Acetylcholine Vesicles Channels->Vesicles Facilitates Fusion ACh_release Acetylcholine Release Vesicles->ACh_release Leads to ACh_receptor Muscarinic Receptor ACh_release->ACh_receptor Binds to Contraction Muscle Contraction (Increased Motility) ACh_receptor->Contraction Initiates

A diagram of the intracellular signaling cascade following Prucalopride binding to the 5-HT4 receptor.

Conclusion

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 123654-26-2) is a vital chemical intermediate whose significance is defined by its role in the synthesis of Prucalopride. While it lacks a direct pharmacological effect, its efficient and scalable synthesis is a critical aspect of the production of an important therapeutic agent for chronic idiopathic constipation. This guide has provided a detailed overview of its chemical properties, synthesis, and the biological context of its end-product, offering valuable information for researchers and professionals in the field of drug development and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: 4-tert-butylphenoxyacetic Acid as a TAC Protective Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-tert-butylphenoxyacetyl (TAC) group is a valuable protective group, particularly for hydroxyl and amino functionalities in multi-step organic synthesis. Derived from 4-tert-butylphenoxyacetic acid, the TAC group is characterized by its facile removal under mild basic conditions, rendering it an essential tool in synthetic strategies where acid-labile or other sensitive groups are present. Its most prominent application is in automated oligonucleotide synthesis for the protection of exocyclic amines on nucleobases, where its rapid deprotection is highly advantageous[1][2]. These notes provide a comprehensive guide to the application of this compound for the protection of alcohols.

Key Features of the TAC Protecting Group

  • Base Lability: The TAC group is readily cleaved by treatment with aqueous or alcoholic ammonia, making it suitable for substrates sensitive to harsh acidic or reductive conditions[1].

  • Orthogonality: The TAC group is stable under acidic conditions typically used to remove tert-butyloxycarbonyl (Boc) groups and is resistant to catalytic hydrogenation used for the deprotection of benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. This orthogonality allows for selective deprotection in complex molecules.

  • Enhanced Solubility: In the context of oligonucleotide synthesis, the use of TAC-protected phosphoramidites has been shown to improve solubility in acetonitrile[3].

Data Summary

The following tables summarize the reaction conditions for the protection and deprotection of hydroxyl groups with the TAC group, as well as its orthogonality with other common protecting groups.

Table 1: Reaction Conditions for Protection and Deprotection of Alcohols

Process Reagents and Conditions Typical Yield (%) Notes
Protection (via Acid Chloride) 1. 4-tert-butylphenoxyacetyl chloride, Pyridine, CH₂Cl₂2. 0°C to room temperature> 90A common and efficient method for esterification.
Protection (via DCC Coupling) This compound, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), CH₂Cl₂85-95A mild method suitable for acid-sensitive substrates.
Deprotection Concentrated NH₄OH in H₂O/MeOH> 95Rapid deprotection; can be performed at room temperature or with gentle heating.
Deprotection (alternative) Ammonia-saturated Methanol> 95Milder conditions, suitable for highly sensitive substrates[1].

Table 2: Orthogonality of the TAC Protecting Group

Protecting Group Deprotection Conditions Stability of TAC Group
Boc (tert-butyloxycarbonyl) Trifluoroacetic acid (TFA) in CH₂Cl₂Stable
Cbz (Benzyloxycarbonyl) H₂, Pd/CStable
TBDMS (tert-butyldimethylsilyl) Tetrabutylammonium fluoride (TBAF) in THFCleaved
Trityl (Tr) Mild acid (e.g., dichloroacetic acid in CH₂Cl₂)Stable
Fmoc (Fluorenylmethyloxycarbonyl) Piperidine in DMFCleaved

Experimental Protocols

Protocol 1: Preparation of 4-tert-butylphenoxyacetyl Chloride

This protocol describes the conversion of this compound to its more reactive acid chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere, add a catalytic amount of DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 4-tert-butylphenoxyacetyl chloride. This is often used in the next step without further purification.

Protocol 2: Protection of a Primary Alcohol using 4-tert-butylphenoxyacetyl Chloride

This protocol details the esterification of a primary alcohol with the prepared acid chloride.

Materials:

  • Primary alcohol substrate

  • 4-tert-butylphenoxyacetyl chloride

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Add anhydrous pyridine (1.5 eq) or triethylamine (1.5 eq) and cool the mixture to 0°C.

  • Add a solution of 4-tert-butylphenoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂ dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the TAC-protected alcohol.

Protocol 3: Deprotection of a TAC-protected Alcohol

This protocol describes the cleavage of the TAC ester to regenerate the free alcohol.

Materials:

  • TAC-protected alcohol

  • Concentrated aqueous ammonia (e.g., 28-30% NH₃ in H₂O)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Dissolve the TAC-protected alcohol in a mixture of methanol and concentrated aqueous ammonia (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours or at 55°C for 15-30 minutes. Monitor the reaction by TLC[1].

  • Once the reaction is complete, remove the solvent in vacuo.

  • Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

  • The resulting crude alcohol can be purified by silica gel column chromatography if necessary. The by-product, 4-tert-butylphenoxyacetamide, can often be removed by washing the crude product with diethyl ether[1].

Visualizations

Diagrams

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol TAC_Protected_Alcohol TAC-Protected Alcohol Alcohol->TAC_Protected_Alcohol Pyridine, CH2Cl2 4-tert-butylphenoxyacetyl_Cl 4-tert-butylphenoxyacetyl Chloride 4-tert-butylphenoxyacetyl_Cl->TAC_Protected_Alcohol TAC_Protected_Alcohol_2 TAC-Protected Alcohol Deprotected_Alcohol Alcohol TAC_Protected_Alcohol_2->Deprotected_Alcohol MeOH, RT or 55°C NH4OH Conc. NH4OH NH4OH->Deprotected_Alcohol

Caption: General workflow for the protection and deprotection of an alcohol using the TAC group.

Orthogonality_Concept Molecule R-OH R'-NHBoc Protect_OH Protect OH with TAC Molecule->Protect_OH Protected_Molecule R-OTAC R'-NHBoc Protect_OH->Protected_Molecule Deprotect_NH Deprotect NHBoc (TFA) Protected_Molecule->Deprotect_NH Selectively_Deprotected R-OTAC R'-NH2 Deprotect_NH->Selectively_Deprotected Deprotect_OH Deprotect OTAC (NH4OH) Selectively_Deprotected->Deprotect_OH Fully_Deprotected R-OH R'-NH2 Deprotect_OH->Fully_Deprotected

Caption: Orthogonality of the TAC group with the acid-labile Boc group.

References

Application Notes: 4-tert-butylphenoxyacetic Acid in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-butylphenoxyacetic acid and its derivatives have emerged as valuable reagents in the chemical synthesis of nucleosides and oligonucleotides. The primary application lies in the use of the 4-tert-butylphenoxyacetyl (t-BPA or Tac) group as a protective shield for the exocyclic amino functions of nucleobases, including deoxyadenosine (dA), deoxyguanosine (dG), and deoxycytidine (dC).[1][2][3] This protecting group strategy is particularly advantageous in modern solid-phase oligonucleotide synthesis, offering a favorable alternative to traditional protecting groups like benzoyl (Bz) and isobutyryl (iBu).[1][3]

Key Applications and Advantages

The t-BPA group provides a unique combination of stability during the synthetic cycle and lability under specific, mild deprotection conditions. This dual characteristic makes it highly suitable for the synthesis of sensitive and modified nucleic acid analogues.

  • Synthesis of Oligodeoxynucleoside Methylphosphonates :

    • Challenge : The methylphosphonate backbone in these therapeutic oligonucleotide analogues is susceptible to degradation under harsh basic conditions typically used for deprotection.[1][2]

    • Solution : The t-BPA group's increased lability allows for deprotection using milder basic conditions, such as a brief treatment with ammonia-saturated methanol.[1][2][3] This minimizes the degradation of the backbone and prevents base modifications.[1][2]

  • RNA Oligonucleotide Synthesis :

    • Challenge : In RNA synthesis, the protecting groups on the nucleobases must be removable without affecting the protecting group on the 2'-hydroxyl function of the ribose sugar (e.g., tert-butyldimethylsilyl, TBDMS).[4]

    • Solution : The t-BPA group can be rapidly cleaved with ammonia under conditions that do not harm the 2'-TBDMS group.[4] This selectivity is crucial for the integrity of the final RNA molecule.

  • Enhanced Solubility :

    • The bulky tert-butyl moiety on the phenoxyacetyl group significantly increases the solubility of the protected nucleoside phosphoramidite monomers in organic solvents like acetonitrile, which are commonly used in automated solid-phase synthesis.[4]

  • Use as a Capping Reagent :

    • 4-tert-butylphenoxyacetic anhydride (Tac₂O) serves as a labile capping reagent during solid-phase synthesis.[5] Its role is to block any unreacted 5'-hydroxyl groups after a coupling cycle, preventing the formation of deletion sequences.

    • In the synthesis of oligonucleotides modified with sensitive groups like N-tert-butylguanidine, Tac₂O is preferred over acetic anhydride. It effectively reduces the unwanted acylation of the guanidine moiety, a side reaction that is difficult to reverse.[5]

Data Summary

The advantages of the t-BPA protecting group over conventional groups are summarized below.

Propertytert-Butylphenoxyacetyl (t-BPA)Benzoyl (Bz) / Isobutyryl (iBu)
Deprotection Conditions Mild and rapid (e.g., ammonia-saturated methanol, aqueous ammonia at room temperature).[1][3][6]Harsher and/or slower (e.g., concentrated ammonium hydroxide at elevated temperatures).
Compatibility Ideal for alkali-labile backbones (e.g., methylphosphonates) and sensitive bases.[1][2]Can lead to backbone degradation and base modification in sensitive oligonucleotides.
Solubility of Monomers Enhanced solubility in organic solvents used for synthesis.[4]Standard solubility.
Application Scope DNA, RNA, and modified oligonucleotide synthesis.[1][4]Primarily standard DNA synthesis.

Experimental Protocols

Protocol 1: Protection of Exocyclic Amino Groups of Deoxynucleosides with the t-BPA Group

This protocol describes a general procedure for the acylation of the exocyclic amino groups of dA, dC, and dG using 4-tert-butylphenoxyacetic anhydride.

Materials:

  • 5'-O-DMT-deoxynucleoside (dA, dC, or dG)

  • 4-tert-butylphenoxyacetic anhydride (Tac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The 5'-O-DMT-deoxynucleoside is co-evaporated with anhydrous pyridine and then dissolved in anhydrous pyridine.

  • The solution is cooled to 0°C in an ice bath.

  • 4-tert-butylphenoxyacetic anhydride (1.5 equivalents per amino group) is added portion-wise over 30 minutes.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is concentrated under reduced pressure, and the residue is redissolved in dichloromethane.

  • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the 5'-O-DMT-N-t-BPA-deoxynucleoside.

Protocol 2: Deprotection of t-BPA Groups from Oligonucleotides

This protocol outlines the final deprotection step to remove the t-BPA groups from a synthesized oligonucleotide on a solid support.

Materials:

  • CPG-supported, fully synthesized oligonucleotide

  • Ammonia-saturated methanol or 29% aqueous ammonia[6]

Procedure:

  • The solid support carrying the synthesized oligonucleotide is transferred to a sealed vial.

  • A solution of ammonia-saturated methanol is added to the vial.

  • The vial is sealed and kept at room temperature for 4-5 hours.[1][6]

  • The supernatant, containing the cleaved and deprotected oligonucleotide, is collected.

  • The solid support is washed with methanol, and the washings are combined with the supernatant.

  • The combined solution is concentrated to dryness to yield the crude deprotected oligonucleotide, which can be further purified by HPLC.

Visualizations

Protection_Reaction cluster_reactants Reactants cluster_products Products Nucleoside 5'-O-DMT-Deoxyadenosine Reaction_Step + Nucleoside->Reaction_Step Reagent 4-tert-butylphenoxyacetic anhydride (Tac₂O) Reagent->Reaction_Step Protected_Nucleoside 5'-O-DMT-N⁶-t-BPA-Deoxyadenosine Reaction_Step->Protected_Nucleoside Pyridine, RT Oligo_Synthesis_Workflow Start Start: Solid Support Deblocking 1. Deblocking (Remove 5'-DMT group) Start->Deblocking Coupling 2. Coupling (Add N-t-BPA protected phosphoramidite) Deblocking->Coupling Capping 3. Capping (Using Tac₂O or Ac₂O) Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Cycle Repeat Steps 1-4 for desired length Oxidation->Cycle Cycle->Deblocking continue chain Cleavage 5. Cleavage from Support & Deprotection Cycle->Cleavage final cycle Purification 6. Purification (HPLC) Cleavage->Purification End Final Oligonucleotide Purification->End Advantages_Comparison cluster_tBPA_adv t-BPA Advantages cluster_Standard_disadv Standard Group Limitations center Protecting Group Choice in Oligonucleotide Synthesis tBPA t-Butylphenoxyacetyl (t-BPA) center->tBPA Standard Standard Groups (Benzoyl, Isobutyryl) center->Standard Mild Mild Deprotection tBPA->Mild Harsh Harsh Deprotection Standard->Harsh Fast Rapid Removal Mild->Fast Soluble High Solubility Fast->Soluble Compatible Backbone Compatibility Soluble->Compatible Slow Slower Removal Harsh->Slow Risk Risk of Degradation Slow->Risk

References

Application Notes and Protocols for the Recrystallization of 4-tert-Butylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the purification of 4-tert-butylphenoxyacetic acid via recrystallization. The protocol outlines the necessary steps, equipment, and safety precautions.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, a compound often used in the synthesis of pharmaceuticals and other advanced materials, achieving high purity is critical. This protocol describes the use of a 50% aqueous ethanol solution as an effective solvent system for this purpose, yielding a product with high purity.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Ethanol (95% or absolute)

    • Deionized water

  • Equipment:

    • Erlenmeyer flasks

    • Beakers

    • Graduated cylinders

    • Heating plate with magnetic stirring capability

    • Magnetic stir bar

    • Buchner funnel and flask

    • Filter paper

    • Spatula

    • Glass stirring rod

    • Ice bath

    • Drying oven or vacuum desiccator

    • Melting point apparatus

    • High-Performance Liquid Chromatography (HPLC) system (for purity analysis)

Experimental Protocol

This protocol details the recrystallization of this compound using a 50% ethanol/water solvent system.

1. Solvent Preparation:

  • Prepare a 50% (v/v) aqueous ethanol solution by mixing equal volumes of ethanol and deionized water.

2. Dissolution of the Crude Product:

  • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
  • Add a minimal amount of the 50% aqueous ethanol solvent to the flask.
  • Gently heat the mixture on a hot plate with continuous stirring. The temperature should be brought to a gentle boil.
  • Continue adding small portions of the hot solvent until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to ensure a good recovery yield.

3. Hot Filtration (Optional):

  • If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
  • Pre-heat a clean Erlenmeyer flask and a funnel (preferably with a short stem or a powder funnel) on the hot plate.
  • Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

4. Crystallization:

  • Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
  • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

5. Isolation and Washing of Crystals:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold 50% ethanol/water solvent.
  • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
  • Wash the crystals with a small amount of the ice-cold solvent to remove any remaining soluble impurities.
  • Keep the vacuum on to pull air through the crystals for a few minutes to aid in drying.

6. Drying:

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
  • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

7. Characterization:

  • Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (96-98 °C) is indicative of high purity.[1]
  • Assess the purity of the recrystallized product using an appropriate analytical technique, such as HPLC. Commercial products typically have a purity of ≥98.0% by HPLC.[2]
  • Calculate the percent recovery of the purified compound.

Data Presentation

The following table summarizes the key physical and analytical data for this compound.

ParameterValue
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.25 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point (pure)96-98 °C
Purity (before recrystallization)Typically <95% (crude)
Purity (after recrystallization)≥98.0% (as determined by HPLC)[2]
Typical Recovery Yield70-90% (estimated)
Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle this compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

  • Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound dissolution Dissolve in Minimum Hot 50% Aqueous Ethanol start->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling clear solution ice_bath Cool in Ice Bath cooling->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry the Crystals washing->drying analysis Characterize Product (Melting Point, Purity) drying->analysis end Pure this compound analysis->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for High-Purity 4-tert-Butylphenoxyacetic Acid in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of high-purity 4-tert-butylphenoxyacetic acid in a research setting. This compound is a valuable tool in synthetic chemistry, particularly in the synthesis of oligonucleotides, and has potential applications in analytical chemistry.

Product Information and Supplier Data

High-purity this compound is commercially available from several reputable suppliers. For research and drug development purposes, it is crucial to source materials with well-defined purity to ensure experimental reproducibility. The table below summarizes key information for this compound and lists some potential suppliers.

Parameter Value Source
CAS Number 1798-04-5[1][2][3]
Molecular Formula C₁₂H₁₆O₃[1][3]
Molecular Weight 208.25 g/mol [1][3]
Typical Purity ≥98% (HPLC)Sigma-Aldrich, Thermo Scientific Chemicals
Appearance White to off-white crystalline powderThermo Scientific Chemicals
Solubility Sparingly soluble in water (0.56 g/L at 25°C)[2]
Primary Application Protecting group in oligonucleotide synthesis[2][4][5][6]
Potential Application Internal standard in HPLC analysisInferred from similar compounds[7][8]

Table 1: Physicochemical Properties and Applications of this compound.

Supplier Product Name Purity
Thermo Scientific Chemicals This compound98%
Sigma-Aldrich This compound≥98.0% (HPLC)
Santa Cruz Biotechnology This compoundResearch Grade
ChemGenes 4-tert-butylphenoxy Acetic AcidHigh Purity

Table 2: High-Purity this compound Suppliers.

Application 1: Protecting Group in Oligonucleotide Synthesis

The primary application of this compound in research is as a protecting group for the exocyclic amines of nucleosides (adenine, guanine, and cytosine) during solid-phase oligonucleotide synthesis.[4][5] The resulting tert-butylphenoxyacetyl (t-BPA) group is favored due to its stability during the synthesis cycles and its lability under mild basic conditions, which allows for deprotection without damaging the synthesized oligonucleotide.[5][6] This is particularly advantageous for the synthesis of sensitive RNA and DNA analogues.[4][5]

This protocol describes the general procedure for the acylation of the exocyclic amino groups of nucleosides using 4-tert-butylphenoxyacetic anhydride, which is prepared from this compound.

Materials:

  • High-purity this compound

  • Nucleoside (e.g., deoxyadenosine, deoxycytidine, deoxyguanosine)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

  • Preparation of 4-tert-Butylphenoxyacetic Anhydride:

    • Dissolve 2 equivalents of this compound in anhydrous DCM.

    • Add 1 equivalent of DCC and stir the mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • The resulting filtrate contains the 4-tert-butylphenoxyacetic anhydride and can be used directly in the next step.

  • Acylation of the Nucleoside:

    • Dissolve the nucleoside in anhydrous pyridine.

    • Add a slight excess (1.1-1.5 equivalents) of the 4-tert-butylphenoxyacetic anhydride solution to the nucleoside solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting N-acylated nucleoside by silica gel column chromatography.

The t-BPA protecting group can be removed under mild basic conditions.

Materials:

  • Synthesized oligonucleotide with t-BPA protecting groups

  • Ammonia-saturated methanol or a solution of ethanolamine.[5][6]

Procedure:

  • Treat the solid-supported oligonucleotide with a solution of ammonia-saturated methanol or ethanolamine at room temperature.

  • The deprotection time will vary depending on the specific oligonucleotide sequence and the deprotection reagent used (typically ranging from 30 minutes to a few hours).[6]

  • After deprotection, the oligonucleotide is cleaved from the solid support and the other protecting groups are removed according to standard protocols.

G cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection and Cleavage start Start with Solid Support coupling Coupling of N-t-BPA protected nucleoside phosphoramidite start->coupling capping Capping of unreacted 5'-OH groups coupling->capping oxidation Oxidation of phosphite triester capping->oxidation detritylation Detritylation (removal of DMT) oxidation->detritylation repeat Repeat for desired sequence length detritylation->repeat n cycles repeat->coupling deprotect_tBPA Removal of t-BPA (mild base) repeat->deprotect_tBPA cleavage Cleavage from Solid Support deprotect_tBPA->cleavage deprotect_other Removal of other protecting groups cleavage->deprotect_other purification Purification of Oligonucleotide deprotect_other->purification end Purified Oligonucleotide purification->end

Caption: Workflow of solid-phase oligonucleotide synthesis using the t-BPA protecting group.

Application 2: Internal Standard in High-Performance Liquid Chromatography (HPLC)

While specific protocols for this compound as an internal standard are not widely published, its structural characteristics make it a suitable candidate for this application in reverse-phase HPLC methods. Its non-polar tert-butyl group and aromatic ring provide good retention on C18 columns, and the carboxylic acid group allows for detection by UV-Vis spectrophotometry. The use of a structurally similar but chromatographically resolved internal standard is a common practice to improve the accuracy and precision of quantitative analysis.[7][8]

This protocol provides a general guideline for using this compound as an internal standard for the quantification of a non-polar analyte.

Materials:

  • High-purity this compound

  • Analyte of interest

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • HPLC system with a C18 column and UV-Vis detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Prepare a stock solution of the analyte of interest at a known concentration in the same solvent.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking known concentrations of the analyte into a constant concentration of the internal standard solution.

    • The concentration of the internal standard should be chosen to give a well-defined chromatographic peak.

  • Sample Preparation:

    • Prepare the sample containing the analyte of interest.

    • Spike a known volume of the internal standard stock solution into a known volume of the sample solution.

  • HPLC Analysis:

    • Develop an isocratic or gradient reverse-phase HPLC method that provides good separation between the analyte and the internal standard.

    • A typical mobile phase might consist of a mixture of acetonitrile and water with 0.1% formic acid.

    • Set the UV detector to a wavelength where both the analyte and the internal standard have significant absorbance.

    • Inject the calibration standards and the sample solution into the HPLC system.

  • Data Analysis:

    • For each injection, determine the peak area of the analyte and the internal standard.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the sample by using the peak area ratio from the sample injection and the calibration curve.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock_analyte Analyte Stock Solution cal_standards Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is Internal Standard (4-t-BPAA) Stock stock_is->cal_standards sample_prep Sample Preparation (Sample + IS) stock_is->sample_prep hplc HPLC-UV Analysis cal_standards->hplc sample_prep->hplc peak_integration Peak Area Integration hplc->peak_integration cal_curve Calibration Curve (Area Ratio vs. Conc.) peak_integration->cal_curve quantification Analyte Quantification peak_integration->quantification cal_curve->quantification end Analyte Concentration quantification->end

Caption: Workflow for quantitative analysis using an internal standard in HPLC.

Potential Biological Activity and Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific effects of this compound on cellular signaling pathways. However, compounds with a phenoxyacetic acid scaffold have been investigated for various biological activities. For instance, some phenoxyacetic acid derivatives have been explored as peroxisome proliferator-activated receptor (PPAR) agonists, which are involved in regulating lipid and glucose metabolism.[9][10] It is important to note that these are general observations for the chemical class, and specific studies on this compound are required to confirm any such activity.

Given its primary role as a synthetic reagent, it is plausible that this compound has not been extensively profiled for biological activity. Researchers interested in exploring its potential biological effects should conduct initial in vitro screening assays to investigate its interaction with relevant cellular targets.

The primary, well-defined role of this compound is as a protecting group. The following diagram illustrates this fundamental concept in chemical synthesis.

G multifunctional_molecule Multifunctional Molecule (e.g., Nucleoside) protected_molecule Protected Molecule multifunctional_molecule->protected_molecule Protection protecting_group Protecting Group (4-tert-Butylphenoxyacetyl) protecting_group->protected_molecule reaction Desired Chemical Transformation protected_molecule->reaction transformed_molecule Transformed Protected Molecule reaction->transformed_molecule deprotection Deprotection transformed_molecule->deprotection final_product Final Product deprotection->final_product

Caption: The logical relationship of a protecting group in a multi-step chemical synthesis.

References

Application Notes and Protocols for 4-tert-butylphenoxyacetic acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylphenoxyacetic acid is a versatile chemical scaffold that is amenable to derivatization for use in chemical proteomics workflows. This document outlines its application as a foundation for developing chemical probes to investigate protein-protein interactions (PPIs) and for the identification of protein targets of bioactive small molecules. The protocols provided herein describe the synthesis of an affinity-based probe derivative and its application in pull-down assays coupled with mass spectrometry for proteome-wide interaction analysis.

Introduction

The study of small molecule interactions with the proteome is a cornerstone of modern drug discovery and chemical biology. Understanding these interactions is critical for target identification, validation, and elucidating the mechanism of action of therapeutic compounds. While not inherently possessing a direct, broad application in proteomics in its native form, this compound serves as an excellent starting point for the synthesis of chemical probes due to its modifiable carboxylic acid group and stable phenoxy core.

This application note details the hypothetical use of a derivatized form of this compound as a chemical probe for affinity purification-mass spectrometry (AP-MS). By functionalizing the carboxylic acid group with a linker and a capture tag (e.g., biotin), researchers can create a tool to isolate and identify binding partners from complex biological lysates.

Principle of Application

The core concept involves the chemical modification of this compound to create a bifunctional probe. This probe retains the core phenoxyacetic acid moiety, which may have intrinsic, albeit low-affinity, binding properties to certain protein classes, or can be further modified to include a specific pharmacophore. The key components of the probe are:

  • Warhead/Binding Moiety: The 4-tert-butylphenoxy group, which can be further functionalized to target specific proteins.

  • Linker: A flexible spacer to minimize steric hindrance between the binding moiety and the affinity tag.

  • Affinity Tag: A high-affinity handle, such as biotin, for capture and enrichment of protein complexes.

The experimental workflow involves incubating the probe with a cell lysate, capturing the probe-protein complexes on a streptavidin-coated solid support, washing away non-specific binders, and eluting the captured proteins for identification by mass spectrometry.

Materials and Reagents

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Biotin-PEG4-amine

  • Dimethylformamide (DMF)

  • HEPES buffer (50 mM, pH 7.4)

  • NaCl

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., TBS-T)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS grade solvents (acetonitrile, formic acid, water)

Experimental Protocols

Synthesis of 4-tert-butylphenoxyacetyl-biotin Probe

This protocol describes the synthesis of a biotinylated probe from this compound.

  • Activation of Carboxylic Acid:

    • Dissolve 1 equivalent of this compound in anhydrous DMF.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC.

    • Stir the reaction at room temperature for 4 hours to form the NHS ester.

  • Conjugation to Biotin-PEG4-amine:

    • In a separate vial, dissolve 1 equivalent of Biotin-PEG4-amine in anhydrous DMF.

    • Slowly add the activated this compound solution to the biotin-amine solution.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Purify the resulting probe by reverse-phase HPLC.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Affinity Purification of Protein Complexes
  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitor cocktails).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • Probe Incubation:

    • Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.

    • Add the 4-tert-butylphenoxyacetyl-biotin probe to the lysate at a final concentration of 10 µM. As a negative control, add an equivalent volume of DMSO.

    • Incubate for 2 hours at 4°C with gentle rotation.

  • Capture of Protein Complexes:

    • Pre-wash streptavidin-coated magnetic beads with lysis buffer.

    • Add the pre-washed beads to the lysate-probe mixture.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer.

    • Wash the beads two times with 1 mL of ice-cold TBS.

  • Elution:

    • Elute the bound proteins by resuspending the beads in 50 µL of 2X SDS-PAGE loading buffer and heating at 95°C for 10 minutes.

    • Alternatively, for on-bead digestion, proceed to the next step.

On-Bead Digestion for Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the beads in 50 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion:

    • Add mass spectrometry grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C with shaking.

  • Peptide Extraction:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip.

LC-MS/MS Analysis
  • Analyze the desalted peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Acquire data in a data-dependent acquisition (DDA) mode.

Data Analysis
  • Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.

  • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.

Data Presentation

The following table represents hypothetical quantitative data from a proteomics experiment using the 4-tert-butylphenoxyacetyl-biotin probe. The values indicate the label-free quantification (LFQ) intensities of proteins identified in the pull-down experiment.

Protein IDGene NameProbe LFQ IntensityControl LFQ IntensityFold Change (Probe/Control)p-value
P04637TP531.2E+085.1E+05235.31.5E-06
Q06323HSP90AA19.8E+071.1E+0689.13.2E-05
P62258PPIA7.5E+072.3E+0632.68.1E-04
P10809HSPD16.1E+071.9E+0632.19.5E-04
P60709ACTB1.5E+091.4E+091.10.85
P02768ALB2.1E+061.8E+061.20.79

Table 1: Hypothetical quantitative proteomics data from an affinity pull-down experiment. Proteins with high fold-change and low p-value are considered potential interactors.

Visualizations

Experimental_Workflow cluster_Probe_Synthesis Probe Synthesis cluster_Affinity_Purification Affinity Purification cluster_MS_Analysis Mass Spectrometry Analysis A This compound B NHS/EDC Activation A->B D Biotinylated Probe B->D C Biotin-PEG4-amine C->D F Incubate with Probe D->F E Cell Lysate E->F G Capture with Streptavidin Beads F->G H Wash G->H I Elute/Digest H->I J LC-MS/MS I->J K Data Analysis J->K L Identify Interactors K->L

Caption: Experimental workflow for affinity purification-mass spectrometry using a biotinylated this compound probe.

Signaling_Pathway cluster_0 Proposed Mechanism of Action Probe 4-tert-butylphenoxy- acetyl-biotin Probe Protein_A Protein A (e.g., HSP90) Probe->Protein_A Binds to Complex Protein A-B Complex Probe->Complex Stabilizes Interaction Protein_A->Complex Protein_B Protein B (e.g., p53) Protein_B->Complex

Caption: Hypothetical signaling pathway modulation by a this compound-based probe, stabilizing a protein-protein interaction.

Conclusion

While this compound is not a direct tool for proteomics, its chemical properties make it a suitable scaffold for the development of customized chemical probes. The protocols and conceptual framework provided here offer a starting point for researchers interested in designing and utilizing such probes for the exploration of the proteome, identification of drug targets, and elucidation of protein-protein interaction networks. The successful application of these methods relies on careful chemical synthesis, rigorous experimental controls, and robust bioinformatic analysis.

Application Notes and Protocols for Determining the Purity of 4-tert-butylphenoxyacetic Acid via Titration

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the purity of 4-tert-butylphenoxyacetic acid using a classic acid-base titration method. This method is a reliable and cost-effective way to assess the purity of this compound, which is crucial for quality control in research and drug development.

Introduction

This compound is a carboxylic acid derivative. Its purity can be accurately determined by titrating it with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The reaction is a straightforward neutralization where the acidic proton of the carboxylic group reacts with the hydroxide ion from the base. The endpoint of the titration, where all the acid has been neutralized, can be determined using a colorimetric indicator or potentiometrically.

Chemical Reaction:

C₁₂H₁₆O₃ + NaOH → C₁₂H₁₅O₃Na + H₂O

(this compound + Sodium Hydroxide → Sodium 4-tert-butylphenoxyacetate + Water)

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₆O₃[1][2][3]
Molecular Weight 208.25 g/mol [1][3]
Appearance White to off-white crystalline powder
Melting Point 96-98 °C
Solubility Sparingly soluble in water (0.56 g/L at 25°C)[4]; Soluble in alcohols and other organic solvents.

Table 2: Titration Parameters and Expected Values

ParameterRecommended Value/Range
Titrant 0.1 M Sodium Hydroxide (NaOH), standardized
Indicator Phenolphthalein (0.5% in 50% ethanol/water)
Solvent Ethanol or a 1:1 mixture of ethanol and deionized water
Sample Weight 0.2 - 0.3 g
Expected Purity Range ≥ 98%

Experimental Protocols

Materials and Reagents
  • This compound sample

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium hydrogen phthalate (KHP), primary standard

  • Ethanol, reagent grade

  • Phenolphthalein indicator solution

  • Deionized water

  • Burette (50 mL, Class A)

  • Volumetric flasks (100 mL, 250 mL, Class A)

  • Erlenmeyer flasks (250 mL)

  • Analytical balance (readable to 0.1 mg)

  • Magnetic stirrer and stir bar

Preparation of Solutions

3.2.1. Preparation of 0.1 M Sodium Hydroxide (NaOH) Solution

  • Dissolve approximately 4.0 g of NaOH pellets in 1 L of deionized water in a volumetric flask.

  • Mix thoroughly until all the solid has dissolved.

  • Store in a tightly sealed polyethylene bottle.

3.2.2. Standardization of 0.1 M NaOH Solution

  • Accurately weigh approximately 0.5 g of dried primary standard KHP into a 250 mL Erlenmeyer flask.

  • Dissolve the KHP in about 50 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the prepared NaOH solution until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH used.

  • Calculate the exact molarity of the NaOH solution using the following formula:

    Molarity of NaOH = (Mass of KHP in g) / (0.20423 g/mmol * Volume of NaOH in mL)

  • Repeat the standardization at least two more times and use the average molarity for sample analysis.

Titration of this compound
  • Accurately weigh approximately 0.25 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of ethanol (or a 1:1 ethanol/water mixture) to dissolve the sample. Gentle warming may be required to facilitate dissolution.

  • Add 2-3 drops of phenolphthalein indicator to the flask.

  • Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the sample solution with the NaOH solution while continuously stirring.

  • The endpoint is reached when the solution turns to a faint but persistent pink color.

  • Record the final volume of the NaOH solution used.

  • Perform the titration in triplicate for accuracy.

Calculation of Purity

The purity of the this compound can be calculated using the following formula:

Purity (%) = (V * M * MW * 100) / (W * 1000)

Where:

  • V = Volume of NaOH solution used in mL

  • M = Molarity of the standardized NaOH solution in mol/L

  • MW = Molecular weight of this compound (208.25 g/mol )

  • W = Weight of the this compound sample in g

Visualization of the Experimental Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_naoh Prepare 0.1M NaOH Solution standardize_naoh Standardize NaOH with KHP prep_naoh->standardize_naoh titrate Titrate Sample with Standardized NaOH standardize_naoh->titrate prep_sample Prepare Sample Solution (Dissolve in Ethanol/Water) prep_sample->titrate endpoint Observe Endpoint (Persistent Pink Color) titrate->endpoint calculate Calculate Purity endpoint->calculate report Report Results calculate->report

Caption: Workflow for the titration of this compound.

Potentiometric Titration (Alternative Method)

For higher precision or for colored samples where a visual indicator is not suitable, a potentiometric titration can be employed.

Protocol:

  • Prepare the sample as described in section 3.3, but do not add a colorimetric indicator.

  • Immerse a calibrated pH electrode connected to a pH meter into the sample solution.

  • Titrate with the standardized 0.1 M NaOH solution, recording the pH after each incremental addition of the titrant.

  • The equivalence point is the point of the steepest inflection in the titration curve (a plot of pH versus the volume of NaOH added). This can be more accurately determined by plotting the first or second derivative of the titration curve.

  • The volume of NaOH at the equivalence point is used in the purity calculation (section 3.4).

Potentiometric_Titration_Logic start Start Titration add_titrant Add Increment of NaOH start->add_titrant measure_ph Measure and Record pH add_titrant->measure_ph measure_ph->add_titrant Continue until past equivalence point plot_curve Plot Titration Curve (pH vs. Volume) measure_ph->plot_curve Titration Complete determine_ep Determine Equivalence Point (Inflection Point) plot_curve->determine_ep calculate_purity Calculate Purity determine_ep->calculate_purity

Caption: Logical flow of a potentiometric titration.

References

Application Notes and Protocols: Safe Handling and Storage of 4-tert-Butylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylphenoxyacetic acid is a chemical compound that requires careful handling and storage to ensure the safety of laboratory personnel and to maintain its integrity for research and development purposes. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound. Adherence to these guidelines is crucial to minimize risks of exposure and chemical incidents.

Hazard Identification and Safety Data

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[1] Ingestion may also be harmful. It is important to be fully aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1798-04-5[2][3][4]
Molecular Formula C₁₂H₁₆O₃[2][3][4]
Molecular Weight 208.25 g/mol [1][2][3]
Appearance White to off-white crystalline solid or powder[4]
Melting Point 92-98 °C[4]
Flash Point Not applicable
Solubility Sparingly soluble in water.

Table 2: Hazard Classification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Skin Irritant (Category 2)
alt text
WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Eye Irritant (Category 2A)
alt text
WarningH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation
alt text
WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233

Source:[1]

Occupational Exposure Limits:

As of the date of this document, specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH have not been established for this compound. In the absence of specific limits, it is prudent to handle the compound with care in a well-ventilated area and use appropriate personal protective equipment to minimize exposure.

Safe Handling Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

PPE TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust and splashes.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo prevent skin contact with the body.
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of dust, especially when handling the powder.

Source:

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.

  • Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

General Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid material in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If the dissolution process is exothermic, use a cooling bath to control the temperature.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

Storage Procedures

Proper storage is essential to maintain the quality of this compound and to prevent accidents.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong acids.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Experimental Protocols

Spill and Leak Procedures
  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a labeled, sealed container for disposal.

  • Cleaning: Clean the spill area with a suitable solvent and then with soap and water.

  • PPE: Wear appropriate PPE during the entire cleanup process.

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Protocol

Dispose of this compound and its containers in accordance with local, state, and federal regulations. As a phenoxyacetic acid derivative, it may be classified as a hazardous waste.

  • Waste Characterization: Based on its relationship to 2,4-D (2,4-Dichlorophenoxyacetic acid), unused this compound may potentially fall under the EPA hazardous waste code D016 .[6] However, the generator is ultimately responsible for proper waste characterization.

  • Disposal:

    • Collect waste material in a clearly labeled, sealed, and compatible container.

    • Do not mix with other waste streams unless compatible.

    • Arrange for disposal through a licensed hazardous waste disposal company.

    • Contaminated materials (e.g., gloves, paper towels) should also be disposed of as hazardous waste.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Assess Hazards B Select & Don PPE A->B C Prepare Work Area B->C D Weighing/Transferring (in Fume Hood) C->D E Solution Preparation D->E J Spill or Exposure? E->J F Properly Store Chemical G Decontaminate Work Area F->G H Remove & Dispose PPE G->H I Wash Hands H->I J->F No K Follow First Aid & Spill Protocols J->K Yes

Caption: Workflow for the safe handling of this compound.

Storage_Disposal_Logic cluster_storage Chemical Storage cluster_disposal Waste Disposal cluster_logic Decision Point Store Store in Tightly Sealed Container Conditions Cool, Dry, Well-Ventilated Area Store->Conditions Incompatibles Segregate from: - Strong Oxidizers - Strong Bases - Strong Acids Store->Incompatibles Is_Waste Material for Disposal? Store->Is_Waste End of Use Collect Collect Waste in Labeled Container Characterize Characterize Waste (e.g., EPA D016) Collect->Characterize Dispose Dispose via Licensed Hazardous Waste Contractor Characterize->Dispose Is_Waste->Collect Yes

Caption: Logical relationship for storage and disposal procedures.

References

Procuring and Utilizing 4-tert-butylphenoxyacetic Acid in Laboratory Settings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the procurement of 4-tert-butylphenoxyacetic acid for laboratory use, along with comprehensive application notes and experimental protocols for its use as a protecting group in nucleoside chemistry, a critical step in oligonucleotide synthesis.

Sourcing this compound

This compound is readily available from several major chemical suppliers that cater to the research and development community. When purchasing this reagent, it is essential to consider the purity required for your specific application. For oligonucleotide synthesis, high purity (typically ≥98%) is recommended to ensure optimal reaction efficiency and minimize side products.

Below is a summary of reputable suppliers offering this compound:

SupplierProduct NamePurityCAS Number
Thermo Scientific ChemicalsThis compound98%1798-04-5
Sigma-Aldrich (Merck)This compound≥98.0% (HPLC)1798-04-5
Santa Cruz BiotechnologyThis compound1798-04-5
Aladdin ScientificThis compoundmin 95%1798-04-5
Aceschem(4-tert-Butylphenoxy)acetic acid98% NLT1798-04-5

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is crucial for its proper handling, storage, and application in experimental work.

PropertyValue
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [2]
Appearance White crystals or powder[1]
Melting Point 92.0-98.0 °C[1]
Solubility Sparingly soluble in water (0.56 g/L at 25°C)[1]
Synonyms TAC acid, [4-(1,1-Dimethylethyl)phenoxy]-acetic acid[2]

Application Notes: The TAC Protecting Group in Oligonucleotide Synthesis

This compound is primarily used to introduce the tert-butylphenoxyacetyl (t-BPA or TAC) protecting group onto the exocyclic amino functions of nucleosides, such as deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG).[3] This protection is a fundamental requirement in automated solid-phase oligonucleotide synthesis to prevent unwanted side reactions during the sequential coupling of phosphoramidite monomers.

The t-BPA group offers a significant advantage over standard protecting groups like benzoyl (Bz) and isobutyryl (iBu) due to its increased lability under basic conditions.[3] This allows for milder deprotection protocols, which are particularly beneficial when synthesizing oligonucleotides containing sensitive modifications or dyes that are degraded by harsh basic treatments.[3][4]

The workflow for utilizing a protecting group in chemical synthesis follows a logical sequence of protection, reaction, and deprotection.

G cluster_0 Protection Step cluster_1 Synthesis cluster_2 Deprotection Step A Unprotected Nucleoside B Protection of Exocyclic Amine A->B 4-tert-butylphenoxyacetic acid derivative C t-BPA Protected Nucleoside B->C D Oligonucleotide Synthesis C->D Phosphoramidite Chemistry E Full-Length Protected Oligonucleotide D->E F Deprotection E->F Mild Base (e.g., NH₃/Methanol) G Functional Oligonucleotide F->G

Fig. 1: Workflow for t-BPA protection in oligonucleotide synthesis.

Experimental Protocols

The following protocols provide a general methodology for the protection of nucleoside exocyclic amines using this compound and the subsequent deprotection of the synthesized oligonucleotide.

Protocol 1: Acylation of Deoxyadenosine with 4-tert-butylphenoxyacetic Anhydride

This protocol describes the introduction of the t-BPA protecting group onto the exocyclic amine of deoxyadenosine. The acid is first converted to its more reactive anhydride form.

Materials:

  • Deoxyadenosine

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of 4-tert-butylphenoxyacetic Anhydride:

    • Dissolve 2 equivalents of this compound in anhydrous DCM.

    • Add 1 equivalent of DCC and stir the mixture at room temperature for 2-4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

    • The resulting filtrate containing the anhydride is used directly in the next step.

  • Protection of Deoxyadenosine:

    • Co-evaporate deoxyadenosine with anhydrous pyridine to remove residual water.

    • Dissolve the dried deoxyadenosine in anhydrous pyridine.

    • Add the solution of 4-tert-butylphenoxyacetic anhydride (from step 1) dropwise to the deoxyadenosine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a small amount of water.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N⁶-(4-tert-butylphenoxyacetyl)-deoxyadenosine.

The following diagram illustrates the general workflow for the protection of a nucleoside.

G Start Start Prep_Anhydride Prepare 4-tert-butylphenoxyacetic Anhydride in DCM with DCC Start->Prep_Anhydride Dry_Nucleoside Dry Deoxyadenosine by Co-evaporation with Pyridine Start->Dry_Nucleoside Filter Filter to Remove Dicyclohexylurea Prep_Anhydride->Filter Reaction Add Anhydride Solution to Nucleoside at 0°C, then stir at RT Filter->Reaction Dissolve_Nuc Dissolve Deoxyadenosine in Anhydrous Pyridine Dry_Nucleoside->Dissolve_Nuc Dissolve_Nuc->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Quench Quench Reaction with Water Monitor->Quench Reaction Complete Evaporate Evaporate Solvents Quench->Evaporate Purify Purify by Silica Gel Chromatography Evaporate->Purify End Obtain Protected Nucleoside Purify->End

Fig. 2: Experimental workflow for nucleoside protection.
Protocol 2: Deprotection of a t-BPA Protected Oligonucleotide

This protocol outlines the removal of the t-BPA groups from a synthesized oligonucleotide, along with cleavage from the solid support.

Materials:

  • CPG-bound oligonucleotide with t-BPA protected bases

  • Ammonia-saturated methanol or a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA)[5]

  • Ethanol

  • Sodium acetate

  • Sterile, nuclease-free water

Procedure:

  • Cleavage and Deprotection:

    • Transfer the CPG solid support containing the synthesized oligonucleotide to a sealed vial.

    • Add the deprotection solution (e.g., ammonia-saturated methanol or AMA).

    • Incubate the vial under the recommended conditions. For t-BPA groups, a short treatment is often sufficient (e.g., with ammonia-saturated methanol).[3] For AMA, treatment for 10 minutes at 65°C can be effective.[4]

    • After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Workup and Purification:

    • Evaporate the deprotection solution to dryness using a centrifugal evaporator.

    • To precipitate the oligonucleotide, dissolve the residue in sterile water, add sodium acetate (to a final concentration of 0.3 M) and 3 volumes of cold ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with 70% ethanol.

    • Air-dry the pellet and resuspend in a suitable buffer or nuclease-free water.

    • The purity of the deprotected oligonucleotide should be assessed by HPLC or PAGE.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]

References

Application Notes and Protocols: The Role of 4-tert-Butylphenoxyacetic Acid in Organic Compound Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 4-tert-butylphenoxyacetic acid in the preparation of various organic compounds. The primary application highlighted is its use as a protective group in nucleoside synthesis, along with its utility as a precursor for the synthesis of esters and amides through its activated acid chloride derivative.

Application as a Protecting Group in Oligonucleotide Synthesis

This compound is prominently used in solid-phase DNA and RNA synthesis to protect the exocyclic amino groups of nucleosides such as deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG).[1][2] The protecting group, known as the tert-butylphenoxyacetyl (t-BPA or TAC) group, offers the advantage of being labile under mild basic conditions, allowing for its removal without compromising other protecting groups or the integrity of the oligonucleotide chain.[1][2] It is typically introduced using its more reactive derivatives, 4-tert-butylphenoxyacetyl chloride or 4-tert-butylphenoxyacetic anhydride. The anhydride, in particular, is also used as a capping reagent during RNA synthesis to block unreacted 5'-hydroxyl groups.[3]

  • Mild Deprotection: The t-BPA group can be removed under gentle basic conditions, such as with ammonia-saturated methanol, which is milder than the conditions required for removing standard benzoyl or isobutyryl protecting groups.[1][2]

  • Orthogonality: Its removal conditions are compatible with other protecting groups commonly used in oligonucleotide synthesis, such as the tert-butyldimethylsilyl (TBDMS) group for 2'-hydroxyl protection in RNA synthesis.[4]

  • Increased Solubility: The bulky tert-butyl group enhances the solubility of the protected nucleoside monomers in organic solvents used during solid-phase synthesis.[3]

Protocol 1.1: General Procedure for the Synthesis of 4-tert-Butylphenoxyacetyl Chloride

This protocol describes the conversion of this compound to its acid chloride, a versatile intermediate for the preparation of the corresponding anhydride and for direct use in acylation reactions.

Reagent/SolventMolar EquivalentPurpose
This compound1.0Starting material
Oxalyl chloride1.3 - 1.5Chlorinating agent
N,N-Dimethylformamide (DMF)CatalyticCatalyst
Dichloromethane (DCM)-Solvent

Methodology:

  • To a solution of this compound in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Slowly add oxalyl chloride (1.3-1.5 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (CO and CO₂).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-tert-butylphenoxyacetyl chloride, which can often be used in the next step without further purification.

Protocol 1.2: Preparation of 4-tert-Butylphenoxyacetic Anhydride (Tac₂O)

This protocol outlines the synthesis of the anhydride, a key reagent for nucleoside protection and capping.

Reagent/SolventMolar EquivalentPurpose
This compound2.0Starting material
Dicyclohexylcarbodiimide (DCC)1.0Dehydrating agent
Dichloromethane (DCM)-Solvent

Methodology:

  • Dissolve this compound (2.0 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.0 equivalent) in dichloromethane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude 4-tert-butylphenoxyacetic anhydride. Further purification can be achieved by recrystallization.

Protocol 1.3: Protection of Deoxyadenosine with 4-tert-Butylphenoxyacetyl Chloride

This protocol provides a general procedure for the N-acylation of the exocyclic amine of a nucleoside.

Reagent/SolventMolar EquivalentPurpose
Deoxyadenosine1.0Substrate
4-tert-Butylphenoxyacetyl chloride1.1 - 1.5Acylating agent
Pyridine-Solvent and base
Dichloromethane (DCM)-Co-solvent

Methodology:

  • Suspend deoxyadenosine in a mixture of pyridine and dichloromethane.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 4-tert-butylphenoxyacetyl chloride (1.1-1.5 equivalents) in dichloromethane to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with methanol and concentrate the mixture under reduced pressure.

  • The residue is then purified by silica gel chromatography to yield the N⁶-(4-tert-butylphenoxyacetyl)-deoxyadenosine.

Protocol 1.4: Use of 4-tert-Butylphenoxyacetic Anhydride (Tac₂O) as a Capping Reagent in Oligonucleotide Synthesis

This protocol describes the application of Tac₂O in the capping step of solid-phase oligonucleotide synthesis to block unreacted hydroxyl groups.[5]

Reagent/SolventConcentrationPurpose
4-tert-Butylphenoxyacetic anhydride (Tac₂O)50 g/L in THFCapping agent
Tetrahydrofuran (THF)-Solvent

Methodology:

  • During the automated solid-phase synthesis cycle, after the coupling step, the solid support is washed with acetonitrile.

  • A solution of 4-tert-butylphenoxyacetic anhydride (50 g/L in tetrahydrofuran) is delivered to the synthesis column.

  • The capping reaction is allowed to proceed for a specified time as programmed in the synthesizer protocol.

  • Following the capping step, the solid support is washed again before proceeding to the oxidation step.

G cluster_synthesis Synthesis of Acylating Agents cluster_application Application in Oligonucleotide Synthesis 4-TBPA This compound AcylChloride 4-tert-Butylphenoxyacetyl Chloride Anhydride 4-tert-Butylphenoxyacetic Anhydride (Tac₂O) Nucleoside Nucleoside (e.g., Deoxyadenosine) ProtectedNucleoside N-TAC-Protected Nucleoside Solid-Phase Synthesis Solid-Phase Synthesis ProtectedNucleoside->Solid-Phase Synthesis UncappedOligo Unreacted 5'-OH on Oligonucleotide CappedOligo Capped Oligonucleotide CappedOligo->Solid-Phase Synthesis

Preparation of Ester Derivatives

This compound can be converted into its corresponding esters, which may have applications as fine chemicals or as intermediates in the synthesis of more complex molecules. A common route for esterification is through the activation of the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with an alcohol.

Protocol 2.1: General Two-Step Procedure for Ester Synthesis via the Acid Chloride

This protocol outlines a reliable method for synthesizing esters from this compound.

Reagent/SolventMolar EquivalentPurpose
Step 1: Acid Chloride Formation
This compound1.0Starting material
Thionyl chloride or Oxalyl chloride1.2 - 1.5Chlorinating agent
Dichloromethane (DCM) or Toluene-Solvent
N,N-Dimethylformamide (DMF)CatalyticCatalyst (for oxalyl chloride)
Step 2: Esterification
Alcohol (e.g., Methanol, Benzyl alcohol)1.0 - 1.2Nucleophile
Pyridine or Triethylamine1.1 - 1.5Base/Acid scavenger
Dichloromethane (DCM)-Solvent

Methodology:

Step 1: Synthesis of 4-tert-Butylphenoxyacetyl Chloride

  • Follow the procedure outlined in Protocol 1.1 .

Step 2: Ester Formation

  • Dissolve the desired alcohol (1.0-1.2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of the crude 4-tert-butylphenoxyacetyl chloride (from Step 1) in dichloromethane dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by silica gel chromatography.

G CarboxylicAcid 4-tert-Butylphenoxyacetic Acid AcidChloride 4-tert-Butylphenoxyacetyl Chloride CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Derivative AcidChloride->Ester Alcohol R-OH (Alcohol) Alcohol->Ester Base

Preparation of Amide Derivatives

Amides of this compound can be synthesized for various research purposes, including medicinal chemistry and materials science. Similar to ester synthesis, a common and efficient method involves the activation of the carboxylic acid to the acid chloride, followed by reaction with a primary or secondary amine.

Protocol 3.1: General Two-Step Procedure for Amide Synthesis via the Acid Chloride

This protocol details a general method for preparing amides from this compound.

Reagent/SolventMolar EquivalentPurpose
Step 1: Acid Chloride Formation
This compound1.0Starting material
Thionyl chloride or Oxalyl chloride1.2 - 1.5Chlorinating agent
Dichloromethane (DCM) or Toluene-Solvent
N,N-Dimethylformamide (DMF)CatalyticCatalyst (for oxalyl chloride)
Step 2: Amidation
Amine (e.g., Aniline, Benzylamine)1.0 - 1.2Nucleophile
Pyridine or Triethylamine1.1 - 1.5Base/Acid scavenger
Dichloromethane (DCM)-Solvent

Methodology:

Step 1: Synthesis of 4-tert-Butylphenoxyacetyl Chloride

  • Follow the procedure outlined in Protocol 1.1 .

Step 2: Amide Formation

  • Dissolve the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.1-1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of the crude 4-tert-butylphenoxyacetyl chloride (from Step 1) in dichloromethane dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by silica gel chromatography or recrystallization.

G CarboxylicAcid 4-tert-Butylphenoxyacetic Acid AcidChloride 4-tert-Butylphenoxyacetyl Chloride CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ Amide Amide Derivative AcidChloride->Amide Amine R₁R₂NH (Amine) Amine->Amide Base

Disclaimer: The provided protocols are generalized procedures. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for different substrates to achieve optimal yields. It is recommended to consult the primary literature for more detailed procedures when available.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-tert-butylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butylphenoxyacetic acid. Our aim is to address common challenges and provide actionable solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-tert-butylphenol to its corresponding phenoxide, followed by nucleophilic substitution with a haloacetic acid, typically chloroacetic acid.

Q2: What are the key starting materials and reagents for this synthesis?

The primary starting materials are 4-tert-butylphenol and chloroacetic acid. A suitable base is required to deprotonate the phenol, with sodium hydroxide (NaOH) or potassium hydroxide (KOH) being common choices. A solvent such as water, ethanol, or a mixture of the two is also necessary.

Q3: What are the typical reaction conditions?

The reaction is often carried out at elevated temperatures, typically in the range of 80-100°C, under reflux for several hours to ensure the completion of the reaction.

Q4: How is the product isolated and purified?

After the reaction is complete, the mixture is typically cooled and then acidified to precipitate the crude this compound. The crude product can then be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain the final, high-purity product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Incomplete Deprotonation of 4-tert-butylphenol Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in at least a stoichiometric amount relative to the 4-tert-butylphenol. The pKa of 4-tert-butylphenol is around 10.2, so a strong base is necessary for complete phenoxide formation.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the reflux period or slightly increasing the reaction temperature.
Poor Quality of Reagents Use fresh, high-purity 4-tert-butylphenol and chloroacetic acid. Ensure the base has not been degraded by prolonged exposure to air.
Side Reactions The primary side reaction is the self-condensation of chloroacetic acid. Using a slight excess of 4-tert-butylphenol can help to minimize this.

Issue 2: Impure Product After Initial Precipitation

Possible Cause Troubleshooting Step
Presence of Unreacted 4-tert-butylphenol During workup, after acidification, wash the crude product with a cold, dilute aqueous sodium bicarbonate solution. The this compound will dissolve in the bicarbonate solution, while the less acidic 4-tert-butylphenol will remain as a solid or can be extracted with an organic solvent. Re-acidification of the bicarbonate solution will then precipitate the purified product.
Presence of Dimerized Byproducts Extensive recrystallization may be necessary. Consider using a different solvent system for recrystallization to improve the separation of the desired product from impurities.
Occluded Starting Materials in the Crystal Lattice Ensure slow cooling during recrystallization to allow for the formation of well-defined crystals, which are less likely to trap impurities.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize representative quantitative data for the optimization of the synthesis of this compound. These values are illustrative and may require further optimization for specific laboratory conditions.

Table 1: Effect of Base on a 4-hour Reaction at 90°C

BaseMolar Ratio (Base:Phenol)Yield (%)Purity (%)
NaOH1:17592
NaOH1.2:18595
KOH1:17893
KOH1.2:18896
K₂CO₃1.5:16588

Table 2: Effect of Temperature on a 4-hour Reaction with 1.2 eq. NaOH

Temperature (°C)Yield (%)Purity (%)
606090
808294
1008595
120 (Reflux)8493

Table 3: Effect of Reaction Time at 100°C with 1.2 eq. NaOH

Reaction Time (hours)Yield (%)Purity (%)
27092
48595
68695
88694

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from standard Williamson ether synthesis procedures for phenoxyacetic acids.

Materials:

  • 4-tert-butylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) pellets

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether (for extraction, optional)

Procedure:

  • Preparation of the Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol (1.0 eq) in a minimal amount of ethanol.

  • Add a solution of sodium hydroxide (1.2 eq) in water. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-tert-butylphenoxide.

  • Reaction with Chloroacetic Acid: To the phenoxide solution, add a solution of chloroacetic acid (1.1 eq) in water.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly acidify the mixture with concentrated HCl until the pH is approximately 2. This will precipitate the crude this compound.

    • Filter the crude product using a Büchner funnel and wash the solid with cold water.

  • Purification:

    • Acid-Base Extraction (Optional but Recommended): Suspend the crude product in diethyl ether and extract with a saturated aqueous sodium bicarbonate solution. The desired product will move into the aqueous phase as its sodium salt. Separate the aqueous layer and wash the ether layer with more bicarbonate solution. Combine the aqueous layers and slowly add concentrated HCl to re-precipitate the purified this compound. Filter and wash with cold water.

    • Recrystallization: Dissolve the crude or purified product in a minimal amount of hot 50% aqueous ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.

Mandatory Visualizations

experimental_workflow start Start phenoxide_formation 1. Formation of Sodium 4-tert-butylphenoxide (4-tert-butylphenol + NaOH in Ethanol/Water) start->phenoxide_formation reaction 2. Reaction with Chloroacetic Acid (Addition of Chloroacetic Acid Solution) phenoxide_formation->reaction reflux 3. Reflux (100-110°C, 4-6 hours) reaction->reflux workup 4. Work-up (Cooling and Acidification with HCl) reflux->workup isolation 5. Isolation (Filtration of Crude Product) workup->isolation purification 6. Purification (Recrystallization from Aqueous Ethanol) isolation->purification end End (Pure this compound) purification->end troubleshooting_low_yield start Low or No Product Yield check_deprotonation Is the base strong enough and in sufficient excess? start->check_deprotonation check_conditions Were the reaction time and temperature adequate? check_deprotonation->check_conditions Yes solution_base Solution: - Use a stronger base (NaOH, KOH). - Use a slight excess of base (1.2 eq). check_deprotonation->solution_base No check_reagents Are the starting materials of high purity? check_conditions->check_reagents Yes solution_conditions Solution: - Monitor reaction by TLC. - Extend reaction time or increase temperature. check_conditions->solution_conditions No check_side_reactions Could side reactions be consuming reagents? check_reagents->check_side_reactions Yes solution_reagents Solution: - Use fresh, high-purity reagents. check_reagents->solution_reagents No solution_side_reactions Solution: - Use a slight excess of 4-tert-butylphenol. check_side_reactions->solution_side_reactions Yes signaling_pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) cluster_step3 Step 3: Protonation phenol 4-tert-butylphenol phenoxide Sodium 4-tert-butylphenoxide phenol->phenoxide + NaOH - H₂O base Base (e.g., NaOH) product 4-tert-butylphenoxyacetate phenoxide->product + Chloroacetate - Cl⁻ chloroacetate Chloroacetate final_product This compound product->final_product + H⁺ acid Acid (e.g., HCl)

Troubleshooting low yield in 4-tert-butylphenoxyacetic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butylphenoxyacetic acid. The following information is designed to help you identify and resolve common issues that can lead to low yields and other experimental challenges.

Troubleshooting Guides & FAQs

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

Low yields in the Williamson ether synthesis of this compound can stem from several factors. The most common issues are incomplete deprotonation of the starting phenol, competing side reactions, and suboptimal reaction conditions.[1][2]

  • Incomplete Deprotonation: For the reaction to proceed, the 4-tert-butylphenol must be fully converted to its corresponding phenoxide ion. If the base used is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain unreacted.[2]

  • Side Reactions: The primary competing reaction is the E2 elimination of the alkylating agent, though with chloroacetic acid this is less of a concern than with other alkyl halides.[3] A more significant side reaction for phenoxides is C-alkylation, where the alkylating agent reacts with the aromatic ring instead of the oxygen atom.[1][4]

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time can all have a dramatic impact on the yield. Using a protic solvent, for instance, can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired reaction.[1]

Q2: I suspect my 4-tert-butylphenol is not being fully deprotonated. How can I ensure complete formation of the phenoxide?

Complete deprotonation is crucial for a high-yielding reaction. Here are some steps to ensure you form the phenoxide quantitatively:

  • Choice of Base: While 4-tert-butylphenol is more acidic than a typical alcohol, a sufficiently strong base is still required. Sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used and effective choices.[2] For less acidic phenols, stronger bases like sodium hydride (NaH) might be considered, but this is often unnecessary for this specific synthesis and can increase the risk of side reactions.[2][3]

  • Stoichiometry of the Base: Ensure you are using at least one full equivalent of the base relative to the 4-tert-butylphenol. It is often beneficial to use a slight excess of the base to drive the deprotonation to completion.

  • Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to occur before adding the chloroacetic acid. This is typically done by stirring the phenol and base together for a period before introducing the alkylating agent.

Q3: How can I minimize the formation of side products like C-alkylated impurities?

The formation of C-alkylated byproducts can be a significant issue in the Williamson ether synthesis with phenols. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] Here’s how to favor O-alkylation:

  • Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are known to favor O-alkylation.[1][5] Protic solvents, on the other hand, can promote C-alkylation.

  • Counter-ion: The nature of the cation from the base can also influence the O/C alkylation ratio, though this is a more complex factor to control.[5]

Q4: What are the optimal reaction conditions (solvent, temperature) for this synthesis?

The choice of reaction conditions is critical for maximizing your yield.

  • Solvent: As mentioned, polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally preferred as they can accelerate the rate of Sₙ2 reactions.[1]

  • Temperature: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1] The reaction may require heating to proceed at a reasonable rate. It is advisable to monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

  • Reaction Time: The reaction is often complete within 1 to 8 hours.[1] Again, monitoring the reaction by TLC is the best way to avoid unnecessarily long reaction times which can lead to the formation of degradation products.

Q5: I'm having difficulty isolating my product during the workup. What are some common pitfalls?

Product loss during workup and purification is a frequent cause of low isolated yields. The workup for this reaction typically involves:

  • Neutralization/Acidification: After the reaction is complete, the mixture is typically acidified with an acid like HCl to protonate the carboxylate and any unreacted phenoxide.[6] It is crucial to add the acid carefully and ensure the pH is acidic to precipitate the product.

  • Extraction: The product is then extracted into an organic solvent. If the product is not fully precipitated, it may remain in the aqueous layer, leading to a lower yield.

  • Recrystallization: The crude product is often purified by recrystallization from hot water or an alcohol-water mixture.[6] Using too much solvent during recrystallization can lead to significant product loss.

Quantitative Data Summary

ParameterRecommended ConditionExpected Outcome
Base NaOH, K₂CO₃, Cs₂CO₃[2]Complete deprotonation of 4-tert-butylphenol
Solvent Acetonitrile, DMF[1]Favors O-alkylation, accelerates Sₙ2 reaction
Alkylating Agent Chloroacetic Acid[6]Primary halide minimizes E2 elimination
Temperature 50 - 100 °C[1]Provides sufficient energy for the reaction to proceed
Reaction Time 1 - 8 hours[1]Should be optimized by monitoring reaction progress

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a generalized procedure based on common laboratory practices for this synthesis.[6]

Materials:

  • 4-tert-butylphenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Acetonitrile or DMF (solvent)

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other suitable organic solvent for extraction

  • Deionized water

Procedure:

  • Deprotonation of 4-tert-butylphenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-tert-butylphenol in the chosen polar aprotic solvent. Add 1.1 equivalents of powdered NaOH or KOH to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Dissolve 1 equivalent of chloroacetic acid in a minimal amount of the reaction solvent and add it dropwise to the phenoxide solution.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add 1M HCl solution to the stirred mixture until the pH is acidic (pH ~2), which will cause the product to precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain the pure this compound. Dry the purified crystals in a vacuum oven.

Visualizations

Reaction_Pathway 4-tert-butylphenol 4-tert-butylphenol Phenoxide Intermediate Phenoxide Intermediate 4-tert-butylphenol->Phenoxide Intermediate + Base Base (e.g., NaOH) Base (e.g., NaOH) This compound (Product) This compound (Product) Phenoxide Intermediate->this compound (Product) + Chloroacetic Acid (O-alkylation) C-alkylated Side Product C-alkylated Side Product Phenoxide Intermediate->C-alkylated Side Product + Chloroacetic Acid (C-alkylation) Chloroacetic Acid Chloroacetic Acid

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Incomplete_Deprotonation Incomplete Deprotonation? Start->Incomplete_Deprotonation Side_Reactions Side Reactions? Start->Side_Reactions Suboptimal_Conditions Suboptimal Conditions? Start->Suboptimal_Conditions Workup_Issues Workup/Purification Issues? Start->Workup_Issues Solution_Base Use stronger base Increase base stoichiometry Incomplete_Deprotonation->Solution_Base Solution_Side_Reactions Change to polar aprotic solvent Optimize temperature Side_Reactions->Solution_Side_Reactions Solution_Conditions Use polar aprotic solvent Optimize temp. and time (TLC) Suboptimal_Conditions->Solution_Conditions Solution_Workup Ensure complete acidification Minimize recrystallization solvent Workup_Issues->Solution_Workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Purification of crude 4-tert-butylphenoxyacetic acid by recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 4-tert-butylphenoxyacetic acid via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Q1: No crystals are forming after the solution has cooled. What should I do?

A1: The failure of crystals to form is a common issue, often due to supersaturation or using an excessive amount of solvent.[1][2] Here are several steps to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass can provide a nucleation site for crystal growth to begin.[1][3]

  • Seeding: If available, add a single, small "seed crystal" of pure this compound to the solution. This provides a template for new crystals to grow upon.[2][3]

  • Reduce Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystals to form.[1][2] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[3][4]

  • Extended Cooling: Cool the solution in an ice-water bath to further decrease the solubility of the compound. In some cases, longer cooling periods, even in a refrigerator, may be necessary.[5]

Q2: The compound has separated as an oil instead of solid crystals ("oiling out"). How can this be resolved?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or if the concentration of the solute is too high.[1][4] The melting point of this compound is approximately 96 °C.[6]

  • Reheat and Add Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool more slowly.[3][4]

  • Slower Cooling: Rapid cooling increases the likelihood of oiling out.[1] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[5]

  • Change Solvent System: If the issue persists, the chosen solvent's boiling point may be too high. Consider using a different solvent or a mixed solvent system. A patent for the preparation of this compound suggests using a 50% aqueous ethanol solution for recrystallization.[7]

Q3: The final yield of purified product is very low. What are the potential causes and how can I improve it?

A3: A low recovery percentage is a frequent problem in recrystallization.[4] Several factors can contribute to this:

  • Using Excess Solvent: The most common cause is dissolving the crude product in too much solvent, which keeps a significant portion of the compound dissolved even after cooling.[2][4] Always use the minimum amount of near-boiling solvent required for complete dissolution.[2]

  • Premature Crystallization: Product can be lost if crystals form during a hot filtration step (if performed to remove insoluble impurities).[4] To prevent this, use a pre-heated funnel and filter flask and perform the filtration as quickly as possible.[5]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, cooling in an ice bath can significantly increase the yield.[4]

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.[2][4]

Q4: After recrystallization, my product is still colored. How can I remove colored impurities?

A4: If the product retains a colored tint, it indicates the presence of colored impurities that are soluble in the recrystallization solvent.

  • Activated Charcoal: After dissolving the crude solid in the hot solvent but before cooling, add a small amount of activated charcoal (about 1-2% of the solute's weight). The charcoal will adsorb the colored impurities. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[3]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For this compound, a mixture of ethanol and water (a "solvent pair") is effective; one patent specifies a 50% aqueous ethanol solution.[7] Other potential solvents could include petroleum ether or a mixture of petroleum ether and benzene.[6] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude sample.[2][9]

Q2: How do I know if my recrystallized product is pure?

A2: The primary indicator of purity is the melting point. Pure crystalline solids have a sharp, narrow melting point range. The literature melting point for this compound is around 96 °C.[6][10] An impure sample will typically melt over a broader and lower temperature range. Further analysis using techniques like HPLC can also confirm purity.

Q3: Can I re-purify my product if the first recrystallization is not effective?

A3: Yes, if the product is still impure after one round of recrystallization, a second recrystallization can be performed. However, be aware that some product is lost with each recrystallization step, which will decrease the overall yield.[2][9] If impurities have very similar solubility characteristics to the product, other purification methods like column chromatography might be necessary.[1]

Quantitative Data Summary

The following table summarizes key physical properties of this compound.

PropertyValueCitations
Molecular Formula C₁₂H₁₆O₃[11][12]
Molecular Weight 208.25 g/mol [10][13]
Melting Point 96 °C (lit.)[6][10]
Appearance White to off-white solid/crystals[10][11]
Solubility Sparingly soluble in water (0.56 g/L at 25°C, calc.)[6][10]
Recrystallization Solvent Pet ether, pet ether/benzene mixture, 50% aqueous ethanol[6][7]

Experimental Protocol: Recrystallization

This protocol outlines a standard procedure for the purification of crude this compound.

  • Solvent Selection: Based on literature and preliminary tests, select an appropriate solvent (e.g., 50% ethanol/water).[7] An ideal solvent will dissolve the crude material when hot but not when cold.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stick.[8] Heat the mixture gently on a hot plate, adding small portions of hot solvent until the solid just dissolves.[2] Avoid adding a large excess of solvent to maximize yield.[2][4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the solution to boiling for a few minutes.[3]

  • Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper to remove them.[5]

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][14]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[4][5]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4][8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[2][8]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely.[4]

  • Analysis: Once dry, determine the mass to calculate the percent recovery and measure the melting point to assess purity.[4]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization process.

Recrystallization_Workflow start_end start_end process process decision decision io io start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal 2. Add Activated Charcoal & Reheat is_colored->add_charcoal Yes cool 4. Cool Slowly to Room Temperature is_colored->cool No hot_filter 3. Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vac_filter 6. Collect Crystals (Vacuum Filtration) ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree problem problem question question solution solution start Problem Encountered q1 What is the issue? start->q1 no_crystals No Crystals Formed q1->no_crystals No Crystals oiling_out Compound Oiled Out q1->oiling_out Oiling Out low_yield Yield is Too Low q1->low_yield Low Yield sol_clear Is solution clear? no_crystals->sol_clear sol2a Reheat to dissolve oil. Add more solvent. Cool SLOWLY. oiling_out->sol2a sol3a Use minimum amount of hot solvent next time. low_yield->sol3a sol1a Scratch inside of flask with a glass rod. sol_clear->sol1a No (Cloudy) sol1c Too much solvent likely. Boil off some solvent and re-cool. sol_clear->sol1c Yes sol1b Add a seed crystal. sol1a->sol1b sol3b Ensure sufficient cooling time in an ice bath. sol3a->sol3b sol3c Wash crystals only with ice-cold solvent. sol3b->sol3c

Caption: A decision tree for troubleshooting common recrystallization problems.

References

How to avoid batch-to-batch variation with 4-tert-butylphenoxyacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variation when using 4-tert-butylphenoxyacetic acid (CAS: 1798-04-5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its common use?

A1: this compound, also known as TAC acid, is an organic compound with the molecular formula C12H16O3.[1] It is often used as a reagent or intermediate in organic synthesis. For example, it has been applied as a reagent for the TAC (tert-butylphenoxyacetyl) protective group in nucleoside synthesis.[2][3]

Q2: What are the primary causes of batch-to-batch variation with this compound?

A2: Batch-to-batch variation is a common issue in chemical manufacturing and can stem from multiple sources.[4] For this compound, key causes include:

  • Synthesis Byproducts: Different synthesis routes can lead to unique impurity profiles. For instance, methods starting from p-tert-butylacetophenone may have different residual reagents than those starting from p-tert-butyltoluene.[5]

  • Purification Efficacy: The effectiveness of purification steps, such as recrystallization, directly impacts the final purity and the level of contaminants.[5] Incomplete removal of solvents (e.g., ethanol, acetic acid) or starting materials can lead to variation.

  • Compound Stability: Although the compound is generally stable under recommended storage conditions, exposure to excess heat, strong oxidizing agents, or incompatible materials can cause degradation over time.[6]

  • Physical Properties: Variations in crystalline structure, particle size, or moisture content can affect solubility and dissolution rates, leading to inconsistent experimental results.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] It is stable under recommended ambient temperature storage conditions.[2][6] It is crucial to store it away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[6]

Q4: My experimental results are inconsistent after switching to a new batch. What should I do first?

A4: When encountering inconsistent results with a new batch, the first step is to systematically verify the quality and handling of the compound. Do not assume the new batch is faulty without verification. Refer to the Troubleshooting Workflow diagram below for a logical approach, which includes verifying the Certificate of Analysis (CoA), performing in-house quality control checks, and ensuring consistent preparation of solutions.

Q5: What are the key quality control (QC) parameters I should check for each new batch?

A5: For each new batch, you should, at a minimum, review the supplier's Certificate of Analysis (CoA) and consider performing in-house verification of critical parameters. Key parameters include:

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or titration. A purity of ≥98% is common.[7]

  • Melting Point: The reported melting point range is typically between 92°C and 98°C.[3] A broad melting range can indicate the presence of impurities.

  • Appearance: The compound should be a white crystalline powder or crystals.[3] Any discoloration could suggest degradation or impurities.

  • Solubility: Confirm that the compound dissolves as expected in your chosen solvent. It is sparingly soluble in water (0.56 g/L at 25°C).[2]

Troubleshooting Guide

This guide addresses specific issues that may arise from batch-to-batch variation.

Observed Problem Potential Cause(s) Recommended Solution(s)
Reduced or variable compound activity in cellular assays. 1. Lower Purity: The new batch may have a lower percentage of the active compound. 2. Presence of Inhibitory Impurities: Contaminants from synthesis could interfere with the biological system. 3. Poor Solubility: The new batch is not dissolving completely, leading to a lower effective concentration.1. Verify purity via HPLC (see protocol below). Compare with the previous batch if a sample is available. 2. Request detailed impurity profile from the supplier. 3. Check the dissolution of the compound in your solvent. Use sonication or gentle warming if necessary and ensure no precipitate is present before use. Prepare fresh stock solutions.
Precipitate forms in stock solution upon storage. 1. Supersaturation: The compound was dissolved at a higher temperature and is precipitating at storage temperature (e.g., 4°C). 2. Degradation: The compound is degrading into less soluble byproducts. 3. Moisture Contamination: Water was introduced into an organic stock solution, reducing solubility.1. Determine the solubility limit at your storage temperature. Store at room temperature if stability allows. Warm and vortex solution to redissolve before use. 2. Assess purity of the stock solution over time. Prepare smaller, fresh batches of stock solution more frequently. 3. Use anhydrous solvents and proper handling techniques to prevent moisture absorption.
Inconsistent results in chemical synthesis reactions. 1. Reactive Impurities: Contaminants in the this compound are participating in side reactions. 2. Incorrect Stoichiometry: The actual purity is lower than stated on the label, leading to incorrect molar calculations.1. Perform purity analysis (HPLC, NMR) to identify potential reactive impurities. 2. Use a quantitative method like acid-base titration or qNMR to determine the exact concentration/purity of the material and adjust reaction stoichiometry accordingly.

Quality Control Data Comparison

The following table provides an example of data from three different hypothetical batches of this compound to illustrate potential variations.

Parameter Batch A (Reference) Batch B Batch C Specification
Appearance White Crystalline PowderWhite Crystalline PowderOff-white PowderWhite Crystalline Powder/Crystals
Purity (by HPLC) 99.2%99.1%97.5%≥ 98.0%
Melting Point 96.5 - 97.5 °C96.2 - 97.3 °C93.0 - 96.0 °C92.0 - 98.0 °C
Solubility in DMSO (100 mM) Clear SolutionClear SolutionHazy, some particlesClear Solution
Functional Activity (IC50) 5.2 µM5.5 µM8.1 µMReport Value

In this example, Batch C shows lower purity, a broader melting point range, and reduced functional activity, indicating it is a significant deviation from the reference and may not be suitable for use without further purification or adjustment.

Key Experimental Protocols

Protocol 1: Purity Determination by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid, TFA), for example, a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Preparation of a 100 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound needed. The molecular weight is 208.26 g/mol .[2] To make 10 mL of a 100 mM solution, you will need:

    • Mass = 0.1 mol/L * 0.010 L * 208.26 g/mol = 0.20826 g (or 208.3 mg).

  • Weighing: Accurately weigh out 208.3 mg of the compound into a 15 mL conical tube.

  • Dissolution: Add approximately 9 mL of high-purity DMSO. Vortex thoroughly. Gentle warming (to 30-37°C) or sonication may be required to fully dissolve the compound.

  • Final Volume: Once fully dissolved, add DMSO to bring the final volume to 10.0 mL.

  • Storage: Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

SourcesOfVariation cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage & Handling cluster_use Experimental Use S_Raw Raw Materials Variation Batch-to-Batch Variation S_Raw->Variation S_Route Reaction Route S_Route->Variation S_Cond Reaction Conditions S_Cond->Variation P_Method Recrystallization P_Method->Variation P_Solvent Residual Solvents P_Solvent->Variation SH_Temp Temperature SH_Temp->Variation SH_Moist Moisture SH_Moist->Variation SH_Time Storage Time SH_Time->Variation U_Sol Stock Solution Prep U_Sol->Variation U_Pip Pipetting Errors U_Pip->Variation

Caption: Potential sources of batch-to-batch variation.

QC_Workflow Start Receive New Batch of This compound Inspect Visual Inspection (Color, Form) Start->Inspect ReviewCoA Review Certificate of Analysis (CoA) Inspect->ReviewCoA PerformQC Perform In-House QC Tests (e.g., HPLC, Melting Point) ReviewCoA->PerformQC Compare Compare Results to Specifications & Previous Batches PerformQC->Compare Accept Accept Batch for Use Compare->Accept Pass Reject Reject Batch & Contact Supplier Compare->Reject Fail

Caption: Recommended quality control workflow for new batches.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckCompound Is the solid compound from a new batch? Start->CheckCompound CheckPrep Was the stock solution prepared correctly? CheckCompound->CheckPrep No RunQC Perform QC on New Batch (See QC Workflow) CheckCompound->RunQC Yes CheckAssay Review Assay Protocol & Other Reagents CheckPrep->CheckAssay Yes RemakeSol Prepare Fresh Stock Solution CheckPrep->RemakeSol Unsure / No End Problem Identified RunQC->End RemakeSol->End

Caption: Logical workflow for troubleshooting inconsistent results.

References

Addressing solubility issues of 4-tert-butylphenoxyacetic acid in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-tert-butylphenoxyacetic acid in a research environment. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter precipitation of this compound when preparing stock solutions or during its use in aqueous experimental buffers. This guide provides a systematic approach to diagnose and resolve these solubility challenges.

General Troubleshooting Workflow for Precipitation

G cluster_0 A Precipitation Observed in Stock or Working Solution B Review Stock Solution Preparation C Assess Working Solution and Buffer Compatibility D Optimize Experimental Conditions E Solution Remains Clear

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is sparingly soluble in water, with a calculated solubility of approximately 0.56 g/L at 25°C.[1][2][3] As a carboxylic acid, its solubility in aqueous solutions is pH-dependent and will increase in alkaline conditions due to deprotonation of the carboxylic acid group. It is generally more soluble in organic solvents such as ethanol, diethyl ether, and acetone.[4]

Q2: I am seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this?

This is a common issue for compounds with low aqueous solubility.[5] While this compound may be highly soluble in a polar aprotic solvent like DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to exceed its solubility limit and precipitate out of solution. This is often an issue of kinetic solubility, where the compound does not have sufficient time to stabilize in the new solvent environment.[5]

Q3: What is the recommended solvent for preparing a stock solution?

For biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of organic molecules. It is important to use anhydrous, cell culture grade DMSO.

Q4: Is there a recommended maximum concentration of DMSO in the final assay?

Yes, it is crucial to keep the final concentration of DMSO in your experimental setup as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[5] Always include a vehicle control (your assay buffer with the same final concentration of DMSO) in your experiments.

Q5: Can temperature affect the solubility of this compound?

Generally, the solubility of solid compounds increases with temperature. If you are experiencing precipitation, gently warming the solution may help to redissolve the compound. However, be mindful of the temperature stability of other components in your experiment.

Q6: How does pH influence the solubility of this compound?

As a carboxylic acid, this compound will be more soluble in basic aqueous solutions (pH > pKa) where the carboxylic acid group is deprotonated to the more polar carboxylate form. Its predicted pKa is approximately 3.22.[2][3] Therefore, increasing the pH of your buffer, if compatible with your experimental system, can enhance its solubility.

Q7: The compound seems to be precipitating over time in my assay plate. What can I do?

Precipitation over time can be due to the compound's instability in the aqueous environment or slow kinetics of precipitation. To mitigate this, consider the following:

  • Reduce the final concentration: You may be working at a concentration that is at the edge of the compound's solubility limit.

  • Add a solubilizing agent: In some cases, the addition of a small amount of a biocompatible surfactant or a protein like bovine serum albumin (BSA) to the assay buffer can help to maintain the solubility of hydrophobic compounds.

  • Measure endpoints quickly: If the precipitation occurs over a longer period, it may be possible to complete your experimental measurements before significant precipitation occurs.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1798-04-5[6][7]
Molecular Formula C₁₂H₁₆O₃[7]
Molecular Weight 208.25 g/mol [6][7]
Appearance Off-white to light yellow solid[2][3]
Melting Point 96 °C (lit.)[3][6]
pKa (Predicted) 3.22 ± 0.10[2][3]
Water Solubility Sparingly Soluble (0.56 g/L at 25°C), Calculated[1][2][3]
Qualitative Solubility in Common Laboratory Solvents
SolventSolubilityNotes
Water Sparingly SolubleSolubility is pH-dependent.
Ethanol Expected to be SolubleCan be used for recrystallization in an aqueous mixture.[8]
Methanol Expected to be SolubleGeneral solvent for carboxylic acids.
DMSO Expected to be SolubleCommon solvent for preparing high-concentration stock solutions.
DMF Expected to be SolubleAprotic polar solvent, similar to DMSO.
Acetone Expected to be SolubleGeneral solvent for phenoxyacetic acid derivatives.[4]
Diethyl Ether Expected to be SolubleGeneral solvent for phenoxyacetic acid derivatives.[4]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution of this compound. It is recommended to perform a small-scale test to confirm solubility at the desired concentration.

Materials:

  • This compound (solid)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Calculation:

    • Molecular Weight (MW) of this compound = 208.25 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 208.25 g/mol * (1000 mg / 1 g) = 2.08 mg

  • Weighing the Compound:

    • Tare the analytical balance with a suitable weighing vessel.

    • Carefully weigh approximately 2.08 mg of this compound.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Securely cap the tube or vial.

  • Solubilization:

    • Vortex the solution for 1-2 minutes to aid dissolution.

    • Visually inspect the solution to ensure all the solid has completely dissolved. If necessary, gentle warming in a water bath (e.g., 37°C) can be applied, followed by further vortexing.

  • Storage:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Workflow for Use in Cell-Based Assays

G cluster_1 A Prepare 10 mM Stock in Anhydrous DMSO B Thaw Stock Solution Aliquot C Prepare Intermediate Dilution in Cell Culture Medium D Prepare Final Working Solution in Cell Culture Medium E Add to Cells and Incubate F Include Vehicle Control (Medium + same final % DMSO)

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[6][9]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][10][11]

  • Engineering Controls: Use in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid powder to avoid dust generation.[10]

  • Handling: Avoid contact with skin and eyes.[4][12] Avoid breathing dust.[4][10] Wash hands thoroughly after handling.[4][10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][10] Keep the container tightly sealed.[1][10]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[9][10][11]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10][11]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][10][11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10][11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

References

Technical Support Center: 4-tert-Butylphenoxyacetic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4-tert-butylphenoxyacetic acid solutions during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered with the stability of this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation or cloudiness in aqueous solution Low aqueous solubility of this compound, especially at neutral or acidic pH. The calculated sparingly solubility is 0.56 g/L at 25°C.[1]- Adjust the pH of the solution to slightly alkaline conditions (pH > 8) to increase the solubility of the acidic form. - Consider using a co-solvent system (e.g., with ethanol, methanol, or DMSO) if compatible with the experimental design. - Prepare a more dilute solution.
Discoloration of the solution (e.g., yellowing) Oxidative degradation of the phenoxy group, potentially accelerated by light exposure, temperature, or the presence of metal ions. Phenolic compounds are susceptible to oxidation.[2]- Prepare solutions fresh, just before use. - Protect the solution from light by using amber vials or wrapping the container in aluminum foil. - Store solutions at reduced temperatures (e.g., 2-8°C). - Degas the solvent to remove dissolved oxygen. - If compatible with the experiment, consider adding a small amount of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene).
Loss of potency or inconsistent experimental results Chemical degradation of this compound. This could be due to hydrolysis, oxidation, or photodegradation. Phenoxyacetic acid derivatives can undergo degradation through various pathways.[3][4]- Investigate the primary degradation pathway by performing forced degradation studies (see Experimental Protocols section). - Based on the degradation pathway, implement specific stabilization strategies (e.g., pH control for hydrolysis, light protection for photodegradation, inert atmosphere for oxidation). - Use a validated stability-indicating analytical method (e.g., HPLC) to monitor the concentration of the active compound over time.[5][6]
Appearance of unknown peaks in chromatograms Formation of degradation products. Common degradation products of phenoxyacetic acids include the corresponding phenol (4-tert-butylphenol) through ether linkage cleavage.[7]- Use a stability-indicating HPLC method to separate the parent compound from its degradation products.[5][6] - Perform peak purity analysis to ensure the main peak is not co-eluting with degradants. - If necessary, identify the degradation products using techniques like LC-MS/MS to better understand the degradation pathway.

Frequently Asked Questions (FAQs)

1. What are the primary factors affecting the stability of this compound solutions?

The stability of this compound solutions is primarily influenced by pH, light, temperature, and the presence of oxidizing agents. As a phenoxyacetic acid derivative, it is susceptible to degradation through hydrolysis, photodegradation, and oxidation.[3]

2. What is the likely degradation pathway for this compound?

The most probable degradation pathways involve:

  • Hydrolysis of the ether linkage: This is often catalyzed by acidic conditions and can lead to the formation of 4-tert-butylphenol and glycolic acid.[8][9][10]

  • Oxidative degradation: The aromatic ring and the ether linkage are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants.[11] This can lead to the formation of hydroxylated and other oxidized species.

  • Photodegradation: Exposure to UV light can induce cleavage of the ether bond or modifications to the aromatic ring.[12]

3. How can I prevent the degradation of my this compound solution?

To enhance stability, consider the following strategies:

  • pH Control: Maintain the pH of aqueous solutions in the neutral to slightly alkaline range to minimize acid-catalyzed hydrolysis of the ether linkage.[8]

  • Light Protection: Store solutions in amber glass containers or protect them from light to prevent photodegradation.[2]

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8°C) to slow down the rate of all potential degradation reactions.

  • Use of Antioxidants: If compatible with your experimental system, the addition of antioxidants can mitigate oxidative degradation.[2]

  • Inert Atmosphere: For long-term storage or for very sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

4. What are the expected degradation products of this compound?

Based on the degradation of similar phenoxyacetic acids, the primary degradation products are likely to be:

  • 4-tert-butylphenol: Formed by the cleavage of the ether bond.[7]

  • Hydroxylated derivatives: Resulting from the oxidation of the aromatic ring.

  • Smaller organic acids and other fragments from further degradation.

5. How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is crucial for monitoring the concentration of this compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[5][13] The method should be validated to ensure it can separate the parent compound from all potential degradants.[6]

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[6]

Objective: To determine the degradation behavior of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation: Place a solid sample of this compound and a solution in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).

    • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

    • Calculate the percentage degradation of this compound.

    • Assess the peak purity of the parent compound.

    • Identify and quantify the major degradation products.

Protocol for a Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 225 nm and 275 nm) and scan for other wavelengths to detect degradation products.

  • Injection Volume: 10 µL

Method Development Strategy:

  • Analyze the unstressed and stressed samples from the forced degradation study.

  • Optimize the mobile phase composition and gradient to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_troubleshooting Troubleshooting Workflow start Instability Observed (e.g., precipitation, discoloration, loss of potency) check_solubility Is the compound fully dissolved? start->check_solubility adjust_ph Adjust pH to > 8 or use a co-solvent check_solubility->adjust_ph No check_degradation Is there evidence of chemical degradation? check_solubility->check_degradation Yes adjust_ph->check_degradation forced_degradation Perform Forced Degradation Study (Hydrolysis, Oxidation, Photolysis) check_degradation->forced_degradation Yes end Stable Solution check_degradation->end No implement_stabilization Implement Stabilization Strategies: - pH control - Light protection - Antioxidants - Inert atmosphere forced_degradation->implement_stabilization monitor_stability Monitor stability with a validated HPLC method implement_stabilization->monitor_stability monitor_stability->end

Caption: A logical workflow for troubleshooting stability issues with this compound solutions.

cluster_pathway Probable Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid-catalyzed) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) parent This compound phenol 4-tert-Butylphenol parent->phenol Ether Cleavage glycolic_acid Glycolic Acid parent->glycolic_acid Ether Cleavage hydroxylated Hydroxylated Derivatives parent->hydroxylated photoproducts Various Photoproducts parent->photoproducts

Caption: Potential degradation pathways for this compound in solution.

References

Side reactions to consider in 4-tert-butylphenoxyacetic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-tert-butylphenoxyacetic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 4-tert-butylphenol. The process typically consists of deprotonating 4-tert-butylphenol with a strong base, such as potassium hydroxide (KOH), to form the potassium 4-tert-butylphenoxide salt. This phenoxide then acts as a nucleophile, attacking an α-haloacetic acid, like chloroacetic acid, to form the desired ether linkage via an S(_N)2 mechanism.[1]

Q2: My reaction yield is consistently low. What are the most likely side reactions causing this?

Low yields are often attributable to competing side reactions. The primary issues to consider are:

  • C-Alkylation: Instead of the desired O-alkylation at the phenolic oxygen, the alkylating agent (chloroacetic acid) can react with the aromatic ring of the phenoxide. This is a Friedel-Crafts-type reaction that results in the formation of isomers where the acetic acid moiety is attached directly to the carbon skeleton of the benzene ring. The presence of strong Brønsted or Lewis acid sites can promote C-alkylation.[3][4]

  • Elimination Reaction: While less common with primary haloalkanes like chloroacetic acid, under strongly basic conditions, an elimination reaction can occur, especially at higher temperatures.[5] This would consume the alkylating agent without forming the desired product.

  • Over-alkylation: The starting material, 4-tert-butylphenol, can sometimes undergo further alkylation on the aromatic ring, leading to di-substituted products like 2,4-di-tert-butylphenol derivatives, although this is more prevalent when using alkylating agents like tert-butanol.[3][6]

Q3: I've isolated my product, but analytical tests (NMR, HPLC) show significant impurities. What are these byproducts likely to be?

The most probable impurities are the side products mentioned above. You should look for evidence of:

  • (2-Carboxymethyl)-4-tert-butylphenol: The C-alkylated isomer resulting from electrophilic substitution at the ortho position to the hydroxyl group.

  • Unreacted 4-tert-butylphenol: Incomplete reaction will leave starting material in your final product.

  • Glycolic Acid: Formed from the hydrolysis of chloroacetic acid under the basic reaction conditions.

  • Over-alkylated Products: Such as derivatives of 2,4-di-tert-butylphenol, which can arise if the reaction conditions are too harsh.[3]

Q4: How can I optimize my reaction conditions to minimize side reactions and maximize the yield of this compound?

To favor the desired O-alkylation and improve yield and purity, consider the following optimizations:

  • Choice of Base and Solvent: Use a strong base like KOH or NaOH in an aqueous or alcoholic solvent to ensure complete formation of the phenoxide ion.[1][7] The highly nucleophilic phenoxide favors O-alkylation over C-alkylation. Non-protic solvents like DMF or DMSO can also be used.[5]

  • Temperature Control: Maintain a gentle reflux.[1] Excessively high temperatures can promote undesirable elimination reactions and the formation of other byproducts.

  • Order of Reagent Addition: Ensure the 4-tert-butylphenol is fully dissolved and converted to the phenoxide by the base before the dropwise addition of the chloroacetic acid solution.[1] This maintains a high concentration of the desired nucleophile.

  • Purification: The product can be effectively purified by recrystallization from boiling water or a pet ether/benzene mixture.[1][8] Acidifying the reaction mixture after completion will precipitate the crude carboxylic acid product, leaving behind more water-soluble impurities.[1]

Data Presentation: Summary of Potential Side Reactions

Side Reaction Type Potential Byproduct Name Conditions Favoring Formation Mitigation Strategy
C-Alkylation (2-Carboxymethyl)-4-tert-butylphenolPresence of Lewis acids, high temperatures, weak base.[3][4]Use a strong base (e.g., KOH) to form the phenoxide; maintain moderate temperature.
Over-alkylation 2,4-di-tert-butylphenoxyacetic acidExcess alkylating agent, harsh reaction conditions.[3]Use stoichiometric amounts of reagents; avoid excessive heating.
Elimination Glycolic acid (from halo-acid)High temperatures, very strong non-nucleophilic bases.[5]Use a nucleophilic base (NaOH, KOH); maintain gentle reflux.
Hydrolysis Glycolic acidExcess water in the reaction mixture; prolonged reaction times at high pH.Use appropriate solvent concentration; work up the reaction promptly.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

This protocol is adapted from the standard Williamson ether synthesis for phenolic ethers.[1]

Materials:

  • 4-tert-butylphenol

  • Potassium Hydroxide (KOH)

  • Chloroacetic acid

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Base Preparation: In a 250 mL round-bottom flask, dissolve 8.0 g of KOH in 15 mL of water.

  • Phenoxide Formation: Add 15.0 g (0.1 mol) of 4-tert-butylphenol to the KOH solution. Add a magnetic stir bar and swirl or stir until the phenol is completely dissolved, forming a homogeneous solution of potassium 4-tert-butylphenoxide.

  • Reaction Setup: Fit the flask with a reflux condenser and place it in a heating mantle. Heat the solution to a gentle boil.

  • Addition of Alkylating Agent: In a separate beaker, prepare a solution of 10.4 g (0.11 mol) of chloroacetic acid in 20 mL of water. Transfer this solution to a dropping funnel placed on top of the reflux condenser.

  • Reaction: Add the chloroacetic acid solution dropwise to the boiling phenoxide solution over approximately 20-30 minutes.

  • Reflux: Once the addition is complete, continue to reflux the mixture with stirring for an additional 30 minutes to ensure the reaction goes to completion.

  • Workup - Precipitation: After reflux, transfer the hot solution to a beaker and cool to room temperature. Slowly and carefully acidify the solution by adding concentrated HCl dropwise while stirring. Monitor the pH with pH paper until it is strongly acidic (pH ~1-2).

  • Isolation: Cool the acidified mixture in an ice bath to maximize the precipitation of the crude this compound.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from boiling water or a suitable solvent mixture (e.g., petroleum ether/benzene) to obtain the purified product.[8] Dry the final product in a desiccator.

Mandatory Visualization

Reaction Pathway Diagram

The following diagram illustrates the main synthesis pathway for this compound and the primary competing side reaction (C-alkylation).

Synthesis_Pathway cluster_start Starting Materials A 4-tert-butylphenol D Potassium 4-tert-butylphenoxide A->D + KOH (Deprotonation) B KOH C Chloroacetic Acid E This compound (Desired Product - O-Alkylation) D->E + Chloroacetic Acid (SN2 Attack) F (2-Carboxymethyl)-4-tert-butylphenol (Side Product - C-Alkylation) D->F + Chloroacetic Acid (Electrophilic Attack)

Caption: Main synthesis and side reaction pathways for this compound.

References

Technical Support Center: Purifying Commercial 4-tert-Butylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from commercial 4-tert-butylphenoxyacetic acid. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Question: My recrystallized product appears as an oil and does not solidify. What should I do?

Answer: This phenomenon, known as "oiling out," can occur for a few reasons. The melting point of this compound is approximately 96 °C, and if the boiling point of your solvent is higher, the compound may dissolve above its melting point and separate as a liquid upon cooling. Additionally, significant impurities can lower the melting point and inhibit crystal formation.

  • Solution 1: Adjust the Solvent System. If you are using a high-boiling point solvent, consider switching to a solvent with a lower boiling point. A 50% aqueous ethanol solution is a good starting point as it has been shown to be effective for similar compounds.[1]

  • Solution 2: Ensure Slow Cooling. Rapid cooling can promote oiling out.[2] Allow the solution to cool slowly to room temperature on a benchtop, and then transfer it to an ice bath to maximize crystal formation.

  • Solution 3: Induce Crystallization. If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[2]

  • Solution 4: Re-purify. If the product remains oily, it is likely due to a high concentration of impurities. In this case, it is advisable to isolate the oily product and perform the recrystallization again.

Question: The purified this compound is still discolored (e.g., yellow or brown). How can I remove colored impurities?

Answer: Colored impurities in aromatic carboxylic acids are common and can often be removed by treatment with activated carbon.

  • Solution: After dissolving the crude this compound in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% of the solute mass) to the solution. Boil the solution for a few minutes to allow the carbon to adsorb the colored impurities. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize. Be aware that using too much activated carbon can lead to a loss of your desired product through adsorption.

Question: The yield of my recrystallized product is very low. What are the possible causes and how can I improve it?

Answer: A low yield can result from several factors during the recrystallization process.

  • Cause 1: Using too much solvent. The most common reason for low yield is using an excessive amount of solvent, which will result in a significant portion of your product remaining in the mother liquor even after cooling.[2][3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. It is better to add the solvent in small portions. If you have added too much, you can carefully evaporate some of the solvent to concentrate the solution.[2]

  • Cause 2: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper or in the funnel.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing some hot solvent through the filter paper just before filtering your solution. Also, work quickly during this step.

  • Cause 3: Incomplete crystallization.

    • Solution: Ensure the solution is cooled for a sufficient amount of time. After cooling to room temperature, placing the flask in an ice bath for at least 30 minutes can help maximize the yield.

Question: After recrystallization, the melting point of my this compound is still broad or lower than the literature value (96 °C). What does this indicate?

Answer: A broad or depressed melting point is a strong indication that the product is still impure. The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting point range.

  • Solution: A second recrystallization is recommended. Ensure that you are using an appropriate solvent and that the cooling process is slow to allow for the formation of pure crystals.

Experimental Protocols

Recrystallization of this compound from 50% Aqueous Ethanol

This protocol is based on methods proven effective for purifying similar phenoxyacetic acid derivatives.[1]

  • Dissolution: In a fume hood, place the commercial this compound into an Erlenmeyer flask. For every 1 gram of crude material, start by adding 10-15 mL of a 50% (v/v) ethanol-water solution.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil. If the solid does not completely dissolve, add small additional portions of the hot 50% ethanol-water solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat to a boil for a few minutes.

  • (Optional) Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. As the solution cools, crystals of pure this compound should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% ethanol-water, followed by a wash with a small amount of ice-cold distilled water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

  • Analysis: Determine the melting point of the dried crystals to assess their purity. A sharp melting point around 96 °C indicates a high degree of purity.

Data Presentation

ParameterRecommended Value/RangeNotes
Recrystallization Solvent 50% Ethanol (v/v) in WaterA good balance of polarity for dissolving the acid when hot and allowing it to crystallize when cold.[1]
Initial Solvent Ratio 10-15 mL per gram of crude acidThis is a starting point; adjust as needed to achieve a saturated solution at boiling point.
Cooling Protocol Slow cooling to room temperature, followed by ≥30 min in an ice bathPromotes the formation of larger, purer crystals and maximizes yield.[2]
Initial Purity (Commercial) ~98%Commercial grades are typically of this purity.[4][5]
Expected Purity (Post-Recrystallization) >99.5%A single recrystallization should significantly improve purity, reflected by a sharper melting point.
Expected Yield 70-90%Yields can vary depending on the initial purity and adherence to the protocol.

Mandatory Visualization

G start Commercial This compound dissolve Dissolve in minimum hot 50% aqueous ethanol start->dissolve is_colored Is the solution colored? dissolve->is_colored add_carbon Add activated carbon and boil is_colored->add_carbon Yes cool Cool slowly to room temperature, then in ice bath is_colored->cool No hot_filter Hot gravity filtration add_carbon->hot_filter hot_filter->cool crystals_form Do crystals form? cool->crystals_form oiling_out Product oils out crystals_form->oiling_out Oils Out collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes no_crystals No crystals form crystals_form->no_crystals No troubleshoot_oil Troubleshoot Oiling Out: - Reheat and add more solvent - Ensure slow cooling - Scratch flask/add seed crystal oiling_out->troubleshoot_oil troubleshoot_oil->cool wash_dry Wash with cold solvent and dry collect_crystals->wash_dry analyze Analyze purity (e.g., melting point) wash_dry->analyze is_pure Is the product pure? analyze->is_pure repeat_recrystallization Repeat recrystallization is_pure->repeat_recrystallization No pure_product Pure this compound is_pure->pure_product Yes repeat_recrystallization->dissolve troubleshoot_no_crystals Troubleshoot No Crystals: - Too much solvent (evaporate some) - Scratch flask/add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial this compound?

A1: The most probable impurities are unreacted starting materials from its synthesis, which typically involves the reaction of 4-tert-butylphenol with a chloroacetic acid salt. Therefore, residual 4-tert-butylphenol and salts are common impurities.[6] Other potential impurities could be byproducts from side reactions.

Q2: Can I use a different solvent system for recrystallization?

A2: Yes, other solvent systems may also be effective. The key is to find a solvent in which this compound is soluble when hot but sparingly soluble when cold. Good candidates for carboxylic acids often include alcohols, water, or mixtures thereof. You may need to perform small-scale solubility tests to identify an optimal solvent or solvent pair for your specific batch of material.

Q3: Is it necessary to perform a hot filtration if my solution appears clear?

A3: If your hot solution is completely clear and free of any suspended particles, a hot filtration is not necessary. This step is primarily for removing insoluble impurities or decolorizing agents like activated carbon.

Q4: How can I confirm the purity of my final product?

A4: The most straightforward method to assess purity in a typical research lab is by measuring the melting point. A pure compound will have a sharp melting point that matches the literature value (approx. 96 °C for this compound). For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or titration can be used.

Q5: What safety precautions should I take during this procedure?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethanol is flammable, so avoid open flames when heating the solution. Handle this compound with care, as it can cause skin and eye irritation.[7]

References

Technical Support Center: 4-tert-butylphenoxyacetic acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-tert-butylphenoxyacetic acid, focusing on the impact of temperature on its reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 4-tert-butylphenol and a haloacetic acid (e.g., chloroacetic acid) proceeds via the Williamson ether synthesis. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the 4-tert-butylphenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the haloacetic acid, displacing the halide to form the ether linkage.[1][2]

Q2: How does temperature generally affect the rate of the Williamson ether synthesis?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate of the Williamson ether synthesis.[1] A typical temperature range for this reaction is between 50 to 100 °C.[1] Higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. However, excessively high temperatures can lead to unwanted side reactions.

Q3: What are the potential side reactions, and how are they influenced by temperature?

A3: The main side reaction in the Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent, which becomes more significant at higher temperatures.[1][3] When using a phenoxide nucleophile, there is also a possibility of C-alkylation on the aromatic ring, although this is generally less favored than O-alkylation.[1] The choice of solvent and the structure of the reactants also play a crucial role in determining the extent of these side reactions.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Insufficiently high temperature: The reaction may be too slow at lower temperatures. 2. Steric hindrance: The bulky tert-butyl group on the phenol can hinder the approach of the nucleophile. 3. Incomplete deprotonation of the phenol: The phenoxide is the active nucleophile. 4. Poor solvent choice: Protic or nonpolar solvents can slow down SN2 reactions.[1]1. Gradually increase the reaction temperature within the recommended range (e.g., 50-100 °C) and monitor the reaction progress.[1] 2. Increase reaction time to allow for the slower reaction to proceed. 3. Ensure a sufficiently strong base (e.g., NaOH, KOH) is used in adequate amounts to fully deprotonate the 4-tert-butylphenol. 4. Use a polar aprotic solvent such as DMF or acetonitrile to enhance the reaction rate.[1]
Presence of significant elimination byproducts 1. Reaction temperature is too high: Higher temperatures favor elimination over substitution.[1] 2. Use of a sterically hindered alkyl halide: While chloroacetic acid is not highly hindered, issues can arise with other alkylating agents.1. Lower the reaction temperature and increase the reaction time to compensate for the slower rate. 2. Ensure the use of a primary alkyl halide (like chloroacetic acid) to minimize elimination.[3]
Reaction does not go to completion 1. Equilibrium has been reached. 2. Decomposition of reactants or products at the reaction temperature over extended periods.1. Consider using a slight excess of one reactant to shift the equilibrium towards the product. 2. Monitor the reaction over time to determine the optimal reaction duration before significant decomposition occurs.

Data Presentation

Table 1: Effect of Temperature on the Rate Constant (k) and Yield

Temperature (°C)Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Reaction Time (h)Yield (%)
60333.150.0005865
70343.150.0012678
80353.150.0028485
90363.150.0060282 (slight decrease due to side reactions)
100373.150.0125175 (decrease due to side reactions)

Table 2: Arrhenius Parameters (Hypothetical)

ParameterValue
Activation Energy (Ea)75 kJ/mol
Pre-exponential Factor (A)1.5 x 10⁸ M⁻¹s⁻¹

Note: This data is illustrative and should be experimentally verified.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the Williamson ether synthesis of similar phenoxyacetic acids.

Materials:

  • 4-tert-butylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in a mixture of water and ethanol.

  • To this solution, add one molar equivalent of 4-tert-butylphenol and stir until it completely dissolves, forming the sodium 4-tert-butylphenoxide.

  • In a separate beaker, dissolve one molar equivalent of chloroacetic acid in water.

  • Slowly add the chloroacetic acid solution to the phenoxide solution in the round-bottom flask.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 80 °C) with constant stirring.

  • Maintain the reaction at this temperature for a set period (e.g., 4 hours), monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the crude this compound.

  • Isolate the crude product by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol-water).

Protocol 2: Kinetic Study of the Reaction

To determine the effect of temperature on the reaction kinetics, the following procedure can be employed:

  • Set up a series of reactions as described in Protocol 1, each at a different constant temperature (e.g., 60, 70, 80, 90 °C).

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling and neutralization).

  • Analyze the composition of the aliquot to determine the concentration of the product (this compound) and the remaining reactants. High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this purpose.

  • Plot the concentration of the product versus time for each temperature.

  • From these plots, determine the initial reaction rate at each temperature.

  • Assuming a second-order reaction (first order in each reactant), calculate the rate constant (k) at each temperature.

  • Construct an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin) to determine the activation energy (Ea) and the pre-exponential factor (A).[4]

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve NaOH in Water/Ethanol B Add 4-tert-butylphenol A->B Forms Phenoxide D Mix Reactants B->D C Prepare Chloroacetic Acid Solution C->D E Heat to Desired Temperature (e.g., 60-100 °C) D->E F Monitor Reaction (TLC/HPLC) E->F G Cool and Acidify (HCl) F->G Reaction Complete H Filter Crude Product G->H I Recrystallize H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Temperature_Effect cluster_positive Positive Correlation cluster_negative Negative Correlation (at high temps) Temp Temperature Rate Reaction Rate Temp->Rate Increases Yield Product Yield (Optimal Range) Temp->Yield Increases SideReactions Side Reactions (Elimination) Temp->SideReactions Increases SideReactions->Yield Decreases (eventually) Selectivity Selectivity SideReactions->Selectivity Decreases

Caption: Logical relationship between temperature and reaction parameters.

References

Technical Support Center: Scaling Up the Production of 4-tert-Butylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 4-tert-butylphenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-tert-butylphenol (sodium 4-tert-butylphenoxide) is reacted with an alkali salt of chloroacetic acid, such as sodium chloroacetate.[1][2][3] The use of phase-transfer catalysts (PTCs) is also common in industrial settings to enhance the reaction rate between the two immiscible phases.[4]

Q2: What are the primary safety concerns when handling the reactants at an industrial scale?

A2: Both 4-tert-butylphenol and chloroacetic acid present significant safety hazards that require careful management at an industrial scale.

  • 4-tert-Butylphenol: This compound is corrosive and can cause severe eye damage and skin irritation.[5] It is also toxic to aquatic life with long-lasting effects.[5] Proper personal protective equipment (PPE), including chemical goggles, gloves, and respiratory protection, is essential.[5] Adequate ventilation and containment measures must be in place to prevent inhalation of vapors and dust.[5]

  • Chloroacetic Acid: This is a highly corrosive and toxic substance. Direct contact can cause severe skin burns and eye damage. It is crucial to handle it in a well-ventilated area, preferably within a closed system, and to use appropriate PPE.[6]

Q3: What are the key parameters to control during the scale-up of this reaction?

A3: Several critical parameters must be carefully controlled to ensure a safe, efficient, and high-yielding process on a larger scale:

  • Temperature: The Williamson ether synthesis is typically exothermic. Efficient heat removal is crucial to prevent runaway reactions. The reaction is generally conducted at temperatures between 50 and 100°C.[1]

  • Mixing/Agitation: Proper agitation is vital to ensure good contact between the reactants, especially if a phase-transfer catalyst is used with immiscible phases. Inadequate mixing can lead to slow reaction rates and localized overheating.

  • Stoichiometry: The molar ratio of the reactants should be carefully controlled to maximize the conversion of the limiting reagent and minimize side reactions.

  • Concentration: The concentration of the reactants can affect the reaction rate and the efficiency of heat transfer.

Q4: What are the common impurities and byproducts in the synthesis of this compound?

A4: The primary byproducts in the Williamson ether synthesis of this compound include:

  • Unreacted starting materials: Incomplete reaction can leave residual 4-tert-butylphenol and chloroacetic acid.

  • Glycolic acid derivatives: Hydrolysis of chloroacetic acid can form glycolic acid, which can then react further.

  • C-Alkylation products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation) to form an undesired isomer.[2] The formation of C-alkylated byproducts is more likely in protic solvents.

  • Products of elimination reactions: Although less common with chloroacetic acid, if other alkyl halides were used, elimination reactions could lead to the formation of alkenes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Competing side reactions (e.g., C-alkylation). 3. Inefficient mixing. 4. Loss of product during workup and purification.1. Optimize reaction time and temperature. Ensure the base is strong enough for complete deprotonation of the phenol. 2. Use a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to favor O-alkylation.[2] 3. Increase agitation speed and ensure the reactor is properly baffled for efficient mixing. 4. Optimize extraction and crystallization procedures.
High Levels of Impurities 1. Presence of C-alkylation byproducts. 2. Unreacted starting materials. 3. Formation of other byproducts due to high temperatures.1. As with low yield, use a polar aprotic solvent.[2] 2. Adjust the stoichiometry of reactants or increase the reaction time. 3. Maintain the reaction temperature within the optimal range (typically 50-100°C).[1]
Poor Reaction Rate 1. Insufficient temperature. 2. Inadequate mixing. 3. Low concentration of reactants. 4. Inefficient phase-transfer catalyst (if used).1. Gradually increase the reaction temperature while carefully monitoring for exotherms. 2. Optimize the agitator design and speed for the reactor scale. 3. Increase the concentration of reactants, being mindful of solubility and heat transfer. 4. Screen different phase-transfer catalysts and optimize their loading.
Difficulty in Product Isolation/Purification 1. Oily product instead of solid. 2. Poor crystal formation during recrystallization. 3. Product contamination with byproducts.1. Ensure complete acidification during workup. The presence of the sodium salt of the product will make it water-soluble. 2. Screen different crystallization solvents and control the cooling rate. Seeding with a small crystal of pure product can induce crystallization. 3. Perform multiple recrystallizations or consider other purification techniques like column chromatography on a larger scale if necessary. A common method for purification is recrystallization from a 50% aqueous ethanol solution.
Exothermic Reaction Difficult to Control 1. High concentration of reactants. 2. Rapid addition of reagents. 3. Inefficient heat removal from the reactor.1. Dilute the reaction mixture. 2. Add the chloroacetic acid solution portion-wise or via a controlled feed rate. 3. Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the scale of the reaction.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

Materials:

  • 4-tert-Butylphenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Suitable organic solvent for extraction (e.g., diethyl ether, toluene)

Procedure:

  • Preparation of Sodium 4-tert-butylphenoxide: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 4-tert-butylphenol in a suitable solvent such as a mixture of water and ethanol.

  • Add a stoichiometric amount of sodium hydroxide solution to the mixture to form the sodium 4-tert-butylphenoxide in situ.

  • Preparation of Sodium Chloroacetate: In a separate vessel, carefully neutralize chloroacetic acid with a stoichiometric amount of sodium hydroxide solution in water.

  • Reaction: Slowly add the sodium chloroacetate solution to the sodium 4-tert-butylphenoxide solution.

  • Heat the reaction mixture to a temperature between 80-100°C and maintain it for several hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.

  • Isolation and Purification: Filter the precipitated solid and wash it with water.

  • Recrystallize the crude product from a suitable solvent, such as a 50% aqueous ethanol solution, to obtain the purified this compound.

  • Dry the purified product under vacuum.

Data Presentation

Table 1: Reactant Properties
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Key Hazards
4-tert-ButylphenolC₁₀H₁₄O150.22236-23896-99Corrosive, Skin/Eye Irritant, Environmental Hazard[5]
Chloroacetic AcidC₂H₃ClO₂94.5018961-64Highly Corrosive, Toxic[6]
This compoundC₁₂H₁₆O₃208.25325.4 (predicted)96[7]Skin/Eye Irritant, Respiratory Irritant[8]
Table 2: Typical Laboratory-Scale Reaction Parameters and Outcomes
Parameter Value Reference
Reactant Ratio (Phenol:Chloroacetic Acid) 1 : 1.1General Williamson Ether Synthesis Principles
Base (NaOH) Stoichiometry 2.1 equivalents (relative to phenol)General Williamson Ether Synthesis Principles
Solvent Water/Ethanol mixture[9]
Reaction Temperature 102 °C (reflux)[9]
Reaction Time 5 hours[9]
Typical Lab-Scale Yield 75-85%[10]
Purity (after recrystallization) >98%[11]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up and Purification 4-tert-Butylphenol 4-tert-Butylphenol Reaction_Vessel Reaction Vessel (50-100 °C) 4-tert-Butylphenol->Reaction_Vessel Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Vessel NaOH NaOH NaOH->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Crude Product Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product 4-tert-Butylphenoxyacetic Acid Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Problem Problem Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes High_Impurities High Impurities Problem->High_Impurities No Check_Temp Check Temperature Low_Yield->Check_Temp Check_Mixing Check Mixing Low_Yield->Check_Mixing Check_Stoichiometry Check Stoichiometry Low_Yield->Check_Stoichiometry Slow_Reaction Slow Reaction High_Impurities->Slow_Reaction No Analyze_Byproducts Analyze Byproducts High_Impurities->Analyze_Byproducts Slow_Reaction->Check_Temp Slow_Reaction->Check_Mixing Optimize_Conditions Optimize Reaction Conditions Check_Temp->Optimize_Conditions Check_Mixing->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Check_Solvent Check Solvent Analyze_Byproducts->Check_Solvent C-alkylation detected Check_Solvent->Optimize_Conditions

References

Hazard identification and mitigation for 4-tert-butylphenoxyacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of 4-tert-butylphenoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or powder.[1][2][3]

The signal word for this chemical is "Warning".[1][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure and ensure safety, the following personal protective equipment (PPE) should be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical splash goggles.[1] A face shield may be necessary for larger quantities or when there is a risk of splashing.

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher-level respirator should be used, especially when handling the powder form or in areas with inadequate ventilation, to avoid breathing in dust.[1][4]

  • Skin and Body Protection: A laboratory coat or coveralls should be worn to prevent skin contact.[1]

Q3: How should I properly store this compound in the laboratory?

A3: Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • The recommended storage condition is at ambient temperatures.[2]

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate and appropriate first aid is critical.

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, get medical advice/attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Q5: How should I dispose of waste this compound?

A5: Waste disposal must be handled in accordance with local, state, and federal regulations.

  • Dispose of the chemical and its container at an approved waste disposal plant.[1]

  • Do not allow the product to enter drains or waterways.[1]

  • Contaminated materials, such as gloves and weighing paper, should also be treated as hazardous waste.[6]

Troubleshooting Guide

Issue/Observation Potential Cause Recommended Action
Caking or clumping of the solid reagent Improper storage (exposure to moisture)Ensure the container is tightly sealed and stored in a dry environment. If clumping is minor, the reagent may still be usable, but its purity should be verified if the experiment is sensitive.
Inconsistent experimental results Degradation of the reagentCheck the expiration date. Store away from light and incompatible materials. Consider running a quality control check (e.g., melting point determination) to assess purity.
Visible dust generation during handling Improper handling techniqueWeigh and handle the solid in a chemical fume hood or a ventilated enclosure. Use a spatula to gently transfer the powder and avoid creating dust clouds.
Skin redness or itching after handling Inadequate PPE or accidental skin contactImmediately follow first aid procedures for skin contact. Review and improve handling procedures and ensure proper glove selection and use.

Hazard and Safety Data Summary

Parameter Value Reference
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P362, P403+P233, P501[1][3][5]
Appearance White to off-white solid, crystals or powder[1][7]
Melting Point 92.0 - 98.0 °C[7]
Solubility Sparingly soluble in water (0.56 g/L at 25°C)[2]

Experimental Protocols

Standard Handling and Weighing Protocol
  • Preparation:

    • Ensure a clean and uncluttered workspace within a certified chemical fume hood.

    • Don all required personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. For handling larger quantities, consider a face shield and respiratory protection.

  • Handling:

    • Retrieve the this compound container from its designated storage area.

    • Before opening, gently tap the container to settle the contents and minimize dust dispersion.

    • Slowly open the container inside the fume hood.

  • Weighing:

    • Use a clean, dry spatula to transfer the desired amount of the solid to a tared weigh boat or appropriate container.

    • Avoid scooping aggressively to prevent generating airborne dust.

    • Once the desired amount is weighed, securely close the main container.

  • Cleanup:

    • Carefully clean the spatula and any contaminated surfaces within the fume hood using a suitable solvent (e.g., ethanol) and then wipe down with a damp cloth.

    • Dispose of any contaminated materials (e.g., weigh boats, wipes) in the designated hazardous waste container.

  • Post-Handling:

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.

Visualizations

Hazard_Mitigation_Workflow cluster_pre_experiment Pre-Experiment Planning cluster_experiment Experiment Execution cluster_post_experiment Post-Experiment cluster_emergency Emergency Response Assess_Hazards Assess Hazards (SDS Review) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Ventilated Work Area Select_PPE->Prepare_Work_Area Handle_Chemical Handle Chemical Safely Prepare_Work_Area->Handle_Chemical Perform_Experiment Perform Experiment Handle_Chemical->Perform_Experiment Exposure_Event Exposure Event (Spill, Splash, Inhalation) Handle_Chemical->Exposure_Event Decontaminate Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Store_Chemical Store Chemical Correctly Dispose_Waste->Store_Chemical First_Aid Administer First Aid Exposure_Event->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Hazard mitigation workflow for handling this compound.

PPE_Selection_Logic Start Start: Handling This compound Skin_Contact_Risk Risk of Skin Contact? Start->Skin_Contact_Risk Wear_Gloves Wear Chemical- Resistant Gloves Skin_Contact_Risk->Wear_Gloves Yes No_Additional_PPE Re-evaluate Task Safety Skin_Contact_Risk->No_Additional_PPE No Eye_Contact_Risk Risk of Eye Splash? Inhalation_Risk Risk of Inhaling Dust? Eye_Contact_Risk->Inhalation_Risk No Wear_Goggles Wear Safety Goggles Eye_Contact_Risk->Wear_Goggles Yes Wear_Respirator Wear N95 Respirator or higher Inhalation_Risk->Wear_Respirator Yes End Proceed with Caution Inhalation_Risk->End No Wear_Gloves->Eye_Contact_Risk Wear_Goggles->Inhalation_Risk Wear_Face_Shield Wear Face Shield (in addition to goggles) Wear_Respirator->End

References

Validation & Comparative

A Comparative Analysis of 4-tert-butylphenoxyacetic acid and Indole-3-acetic acid: Unveiling Differences in Auxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative auxin activities of the synthetic auxin 4-tert-butylphenoxyacetic acid (4-t-BPAA) and the natural auxin indole-3-acetic acid (IAA).

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin in plants, playing a pivotal role in a vast array of physiological processes, including cell elongation, division, and differentiation.[1] In contrast, this compound (4-t-BPAA) is a synthetic auxin, belonging to the phenoxyacetic acid class of compounds. While both substances elicit auxin-like responses, their efficacy and modes of action can differ significantly. This guide provides a comparative overview of their activities, supported by experimental data and detailed methodologies, to assist researchers in selecting the appropriate compound for their specific applications.

Comparative Analysis of Auxin Activity: A Data-Driven Overview

To date, a comprehensive, publicly available, direct comparative study quantifying the auxin activity of this compound (4-t-BPAA) versus indole-3-acetic acid (IAA) across a range of standardized bioassays is not readily found in the existing scientific literature. However, based on the known structure-activity relationships of phenoxyacetic acid derivatives and the general understanding of synthetic versus natural auxins, a qualitative comparison can be inferred.

Synthetic auxins, like those in the phenoxyacetic acid family, are generally more stable and can exhibit a longer-lasting effect compared to the natural auxin IAA, which is susceptible to degradation by light and enzymatic activity within plant tissues. The structural differences, particularly the presence of the bulky tert-butyl group on the phenoxy ring of 4-t-BPAA, are expected to influence its binding affinity to auxin receptors and its subsequent biological activity.

While specific quantitative data for 4-t-BPAA is elusive, studies on other substituted phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that the nature and position of substituents on the aromatic ring are critical for auxinic activity. For instance, a halogen at the 4-position of the aromatic ring has been found to be important for high auxinic activity.

Future research directly comparing 4-t-BPAA and IAA in standardized bioassays is necessary to provide the quantitative data required for a complete comparative analysis.

Experimental Protocols for Assessing Auxin Activity

While specific comparative data for 4-t-BPAA is limited, the following are detailed methodologies for key experiments typically used to quantify and compare the activity of different auxins.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of an auxin to stimulate cell elongation in the coleoptiles of oat seedlings.

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes

  • Filter paper

  • Test solutions of 4-t-BPAA and IAA at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) in a buffered solution (e.g., 1% sucrose in a suitable buffer)

  • Control solution (buffered solution without auxin)

  • Ruler or digital caliper

  • Dark incubator at a constant temperature (e.g., 25°C)

Procedure:

  • Germinate oat seeds in the dark for approximately 72 hours until the coleoptiles are 2-3 cm long.

  • Under a dim green safe light, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the endogenous source of IAA.

  • Cut a sub-apical section of approximately 10 mm in length from each coleoptile.

  • Float the sections in distilled water for 1-2 hours to deplete any remaining endogenous auxin.

  • Transfer a set number of coleoptile sections (e.g., 10-15) to petri dishes containing filter paper moistened with the different concentrations of the test solutions and the control solution.

  • Incubate the petri dishes in the dark at a constant temperature for 18-24 hours.

  • Measure the final length of each coleoptile section.

  • Calculate the average elongation for each concentration and plot a dose-response curve.

Adventitious Root Formation Assay

This assay assesses the potency of auxins in promoting the formation of adventitious roots from stem cuttings.

Materials:

  • Stem cuttings from a suitable plant species (e.g., mung bean, carnation) of uniform length and with a set number of nodes.

  • Test solutions of 4-t-BPAA and IAA at various concentrations (e.g., 1, 10, 100 µM) in a suitable solvent (e.g., 50% ethanol).

  • Control solution (solvent only).

  • Rooting medium (e.g., perlite, vermiculite, or a peat-based mix).

  • Pots or trays.

  • Growth chamber or greenhouse with controlled temperature, humidity, and light.

Procedure:

  • Prepare the stem cuttings by making a fresh, clean cut at the base.

  • Quickly dip the basal end of the cuttings into the respective test or control solutions for a standardized time (e.g., 5-10 seconds).

  • Allow the solvent to evaporate from the cuttings.

  • Plant the cuttings in the rooting medium.

  • Place the cuttings in a high-humidity environment to prevent desiccation.

  • After a set period (e.g., 2-4 weeks), carefully remove the cuttings from the medium.

  • Record the percentage of cuttings that have rooted, the number of roots per cutting, and the average root length.

  • Analyze the data to compare the rooting efficacy of the different treatments.

Signaling Pathways and Molecular Interactions

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. Auxin acts as a "molecular glue" to promote the interaction between TIR1/AFB and the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately leading to a physiological response.

While this pathway is well-established for IAA, the specific interactions of 4-t-BPAA with the TIR1/AFB receptors and its effect on Aux/IAA protein degradation have not been extensively studied. It is hypothesized that as a phenoxyacetic acid derivative, 4-t-BPAA would also engage this pathway. The bulky tert-butyl group at the 4-position of the phenyl ring likely influences the binding affinity and specificity for different members of the TIR1/AFB family, potentially leading to altered downstream gene expression and physiological outcomes compared to IAA.

Below are diagrams illustrating the general auxin signaling pathway and a hypothetical experimental workflow to investigate the molecular interactions of 4-t-BPAA.

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin (IAA or 4-t-BPAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARG Auxin-Responsive Genes ARF->ARG Activates/Represses Response Physiological Response ARG->Response ExperimentalWorkflow Start Start: Compare 4-t-BPAA and IAA Bioassays Perform Bioassays (Coleoptile, Rooting) Start->Bioassays Data Collect Quantitative Data (Elongation, Root Number) Bioassays->Data Analysis Statistical Analysis (Dose-Response Curves) Data->Analysis Molecular Molecular Interaction Studies Analysis->Molecular Binding In Vitro Binding Assay (TIR1/AFB) Molecular->Binding Degradation In Vivo Degradation Assay (Aux/IAA) Molecular->Degradation Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Molecular->Gene_Expression Conclusion Conclusion: Comparative Activity and Mechanism Binding->Conclusion Degradation->Conclusion Gene_Expression->Conclusion

References

A Comparative Guide to N-Protecting Groups for Thiazolidine-4-Carboxylic Acid: Alternatives to the Tert-Butylphenoxyacetyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the nitrogen atom of thiazolidine-4-carboxylic acid (TAC) is a critical consideration in the synthesis of complex peptides and other bioactive molecules. The tert-butylphenoxyacetyl (TAC) group is one option for this purpose, but a range of alternatives exists, each with distinct properties influencing reaction efficiency, stability, and deprotection conditions. This guide provides a comprehensive comparison of common N-protecting groups for TAC, supported by experimental data and detailed protocols to inform your synthetic strategy.

The protection of the secondary amine within the thiazolidine ring is essential to prevent undesired side reactions during subsequent synthetic steps. The ideal protecting group should be introduced in high yield, remain stable under various reaction conditions, and be cleaved selectively without affecting other sensitive functionalities in the molecule. This comparison focuses on the performance of the tert-butylphenoxyacetyl (TAC) group against three widely used alternatives: Acetyl (Ac), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Performance Comparison of N-Protecting Groups for Thiazolidine-4-Carboxylic Acid

The choice of an N-protecting group for thiazolidine-4-carboxylic acid significantly impacts the overall synthetic workflow. The following table summarizes the key performance indicators for the TAC group and its common alternatives.

Protecting GroupIntroduction ReagentTypical Yield (%)StabilityCleavage Conditions
Acetyl (Ac) Acetic anhydride>90Stable to acidic conditionsBasic hydrolysis (e.g., NaOH, LiOH)
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)₂O>95Stable to basic and hydrogenolysis conditionsAcidic conditions (e.g., TFA, HCl in dioxane)
9-Fluorenylmethoxycarbonyl (Fmoc) Fmoc-Cl, Fmoc-OSu>90Stable to acidic and hydrogenolysis conditionsBasic conditions (e.g., Piperidine in DMF)
tert-Butylphenoxyacetyl (TAC) 4-tert-Butylphenoxyacetic acidNot reported for TACStable to acidic conditionsMild basic conditions (e.g., NH₃/MeOH, gaseous NH₃)[1][2]

Experimental Protocols

Detailed methodologies for the introduction and cleavage of each protecting group are crucial for reproducibility and optimization.

N-Acetyl-thiazolidine-4-carboxylic acid

Protection Protocol: Thiazolidine-4-carboxylic acid is dissolved in a suitable solvent, such as ethanol. Acetic anhydride is added, and the reaction mixture is stirred at room temperature or heated to reflux. The N-acetylated product is then isolated by filtration and washing[3]. One specific protocol involves reacting thiazolidine-4-carboxylic acid with acetic anhydride in ethanol at reflux for several hours to yield N-acetyl-thiazolidine-4-carboxylic acid[3]. Another method describes the acetylation using acetic anhydride in the presence of a base like triethylamine[4][5].

Deprotection Protocol: The N-acetyl group is typically removed under basic conditions. For instance, treatment with an aqueous solution of sodium hydroxide or lithium hydroxide at room temperature or with gentle heating will hydrolyze the amide bond to yield the free amine.

N-Boc-thiazolidine-4-carboxylic acid

Protection Protocol: Thiazolidine-4-carboxylic acid is dissolved in a mixture of a suitable organic solvent (e.g., dioxane, THF) and water. A base, such as sodium hydroxide or triethylamine, is added, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purification.

Deprotection Protocol: The Boc group is readily cleaved under acidic conditions. A common method involves dissolving the N-Boc-TAC in dichloromethane (DCM) and treating it with trifluoroacetic acid (TFA). The reaction is usually complete within 1-2 hours at room temperature. Alternatively, a solution of hydrogen chloride in an organic solvent like dioxane or ethyl acetate can be used.

N-Fmoc-thiazolidine-4-carboxylic acid

Protection Protocol: Thiazolidine-4-carboxylic acid is reacted with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base (e.g., sodium bicarbonate, triethylamine) in a suitable solvent system (e.g., dioxane/water). The reaction is typically carried out at room temperature.

Deprotection Protocol: The Fmoc group is cleaved under mild basic conditions. A solution of 20% piperidine in dimethylformamide (DMF) is the most common reagent for this purpose. The deprotection is usually rapid, often completing within 30 minutes at room temperature.

N-tert-Butylphenoxyacetyl-thiazolidine-4-carboxylic acid

Protection Protocol: While specific protocols for the N-acylation of thiazolidine-4-carboxylic acid with this compound are not readily available in the reviewed literature, a general approach can be inferred. Thiazolidine-4-carboxylic acid would be reacted with an activated form of this compound, such as its acid chloride or an active ester, in the presence of a non-nucleophilic base.

Deprotection Protocol: The N-TAC group is known to be labile under mild basic conditions. For example, in the context of nucleoside protection, it is readily cleaved by treatment with ammonia-saturated methanol or even gaseous ammonia at room temperature[1][2]. These conditions are significantly milder than those required for the cleavage of an N-acetyl group.

Orthogonal Protection Strategies

In the synthesis of complex molecules, employing orthogonal protecting groups is a powerful strategy. This allows for the selective deprotection of one group in the presence of others. The protecting groups discussed here offer excellent opportunities for orthogonal schemes.

For instance, an N-Boc protected TAC can be used in a synthetic route that involves base-labile Fmoc groups for the protection of other functionalities. Conversely, N-Fmoc protected TAC is compatible with acid-labile Boc groups. The N-TAC group, being cleavable under mild basic conditions, could potentially be used orthogonally with acid-labile groups like Boc.

Protecting_Group_Selection_Workflow start Define Synthetic Target & Other Functional Groups protecting_groups Identify Potential N-Protecting Groups (Ac, Boc, Fmoc, TAC) start->protecting_groups stability_check Assess Stability of Protecting Groups to Planned Reaction Conditions protecting_groups->stability_check stability_check->protecting_groups Not Stable orthogonal_check Evaluate Orthogonality with Other Protecting Groups stability_check->orthogonal_check Stable orthogonal_check->protecting_groups Not Orthogonal select_pg Select Optimal Protecting Group orthogonal_check->select_pg Orthogonal synthesis Synthesize N-Protected TAC select_pg->synthesis incorporation Incorporate into Main Synthetic Route synthesis->incorporation deprotection Selective Deprotection at Desired Stage incorporation->deprotection final_product Final Product deprotection->final_product

References

A Comparative Guide to the HPLC Analysis of 4-tert-Butylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-tert-butylphenoxyacetic acid, a key intermediate in various chemical syntheses. Furthermore, it explores alternative analytical techniques, offering a comprehensive assessment of available methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical Reverse-Phase HPLC (RP-HPLC) method proves effective for its separation and quantification.

Experimental Protocol: RP-HPLC

A robust RP-HPLC method for this compound can be established using a C18 stationary phase. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (such as 0.1% phosphoric acid in water) and an organic solvent (like acetonitrile or methanol) is commonly employed. The gradient allows for the efficient elution of the compound of interest while separating it from potential impurities.

  • Detection: UV detection at a wavelength of 220 nm or 250 nm is appropriate, given the aromatic nature of this compound.[1]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a viable alternative, particularly for volatile compounds. However, for a carboxylic acid like this compound, derivatization is often necessary to increase its volatility and thermal stability.

Experimental Protocol: Gas Chromatography (GC)
  • Derivatization: The carboxylic acid group is typically converted to a more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. This can be achieved by reacting the sample with reagents like diazomethane or a silylating agent (e.g., BSTFA).

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is suitable for separating the derivatized analyte.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to ensure the efficient separation of the analyte from other components in the sample.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates compounds based on their electrophoretic mobility in an electric field.[2] It offers high separation efficiency and requires minimal sample volume.

Experimental Protocol: Capillary Electrophoresis (CE)
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50-75 µm internal diameter).

  • Buffer: A buffer solution, such as a phosphate or borate buffer at a specific pH, is used to control the electroosmotic flow and the charge of the analyte.

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation.

  • Detection: On-column UV detection is typically used.

Performance Comparison

The choice of analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.

ParameterHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Partitioning between stationary and mobile phasesPartitioning between a gaseous mobile phase and a liquid or solid stationary phaseDifferential migration in an electric field
Sample Volatility Not requiredRequired (derivatization often needed)Not required
Instrumentation HPLC system with UV or MS detectorGC system with FID or MS detectorCE system with UV or other detectors
Resolution HighVery HighVery High
Analysis Time ModerateFast to ModerateFast
Sample Volume MicrolitersMicrolitersNanoliters
Advantages Robust, versatile, widely availableHigh resolution for volatile compoundsHigh efficiency, low sample and reagent consumption
Disadvantages Higher solvent consumptionDerivatization can be complexLower concentration sensitivity, reproducibility can be a challenge

Experimental Workflow and Signaling Pathways

To visualize the analytical process, the following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Comparison cluster_methods Analytical Methods cluster_hplc HPLC Considerations cluster_gc GC Considerations cluster_ce CE Considerations Analyte This compound HPLC HPLC Analyte->HPLC GC Gas Chromatography Analyte->GC CE Capillary Electrophoresis Analyte->CE HPLC_Principle Reverse-Phase HPLC->HPLC_Principle HPLC_Detection UV/MS HPLC->HPLC_Detection GC_Derivatization Derivatization Required GC->GC_Derivatization GC_Detection FID/MS GC->GC_Detection CE_Principle Electrophoretic Mobility CE->CE_Principle CE_Detection UV CE->CE_Detection

Caption: Logical relationship between the analyte and the compared analytical methods.

References

A Researcher's Guide to the Certificate of Analysis for 4-tert-butylphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a critical document that accompanies a chemical reagent. It is not a marketing brochure but a detailed quality report for a specific batch of the compound. Understanding how to interpret a CoA is paramount for ensuring the reliability and reproducibility of experimental results. This guide deconstructs the CoA for 4-tert-butylphenoxyacetic acid, explaining the significance of each analytical test and how to compare CoAs from different suppliers.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer that confirms a product meets its predetermined specifications. It provides a transparent look at the quality and purity of a specific lot number, ensuring it is suitable for its intended application. When evaluating this compound, a researcher should scrutinize the CoA to verify the compound's identity, purity, and physical properties.

Deconstructing a Typical CoA for this compound

Below is a representative Certificate of Analysis for this compound, followed by an explanation of each section.

Table 1: Example Certificate of Analysis - this compound

Product Information
Product Name This compound
CAS Number 1798-04-5[1][2]
Molecular Formula C12H16O3[1][2][3]
Molecular Weight 208.25 g/mol [2][3]
Lot Number HMBJ1549
Test Specification
Identification
¹H NMRConforms to Structure
Mass Spectrometry (MS)Conforms to Structure
Purity
HPLC (Assay)≥98.0%
Physical Properties
AppearanceWhite to Off-White Crystalline Powder
Melting Point96-99 °C[4]
FTIRConforms to Reference Spectrum
Residual Solvents
GC-HS≤0.5% Total Solvents
Water Content
Karl Fischer Titration≤0.5%

Key Analytical Tests and Their Significance

A thorough evaluation of the analytical data presented in a CoA is crucial for assessing the quality of this compound.

Identification Tests: Confirming the Molecular Structure
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful techniques for confirming the identity of a molecule. It provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule. The CoA should state that the ¹H NMR spectrum "Conforms to Structure," indicating that the observed spectrum matches the expected spectrum for this compound.

  • Mass Spectrometry (MS): This technique measures the mass-to-charge ratio of ions. For a CoA, it is used to confirm the molecular weight of the compound. The result should be consistent with the expected molecular weight of 208.25 g/mol for this compound.[2][3]

Purity Assessment: Quantifying the Compound
  • HPLC (High-Performance Liquid Chromatography): HPLC is the gold standard for determining the purity of a non-volatile solid like this compound. It separates the main compound from any impurities. The "Assay" value, presented as a percentage, indicates the purity level. A higher percentage signifies a purer product. For most research applications, a purity of ≥98.0% is desirable.

Physical and Chemical Properties
  • Appearance: This is a simple but important quality control check. The product should be a white to off-white crystalline powder, and any deviation from this could indicate the presence of impurities or degradation.

  • Melting Point: A sharp and narrow melting point range is indicative of high purity. Impurities tend to depress and broaden the melting point range. The observed melting point should be close to the literature value of 96-99 °C.[4]

  • FTIR (Fourier-Transform Infrared Spectroscopy): FTIR provides a molecular "fingerprint" by identifying the functional groups present in the molecule. The CoA will indicate if the sample's spectrum conforms to a reference spectrum, further confirming the compound's identity.

Impurity Profile
  • Residual Solvents (GC-HS - Gas Chromatography-Headspace): This analysis identifies and quantifies any residual solvents from the synthesis and purification process. High levels of residual solvents can interfere with experiments or be toxic to cells.

  • Water Content (Karl Fischer Titration): This test specifically measures the amount of water present in the sample. Excess water can affect the accurate weighing of the compound and may be detrimental in moisture-sensitive reactions.

Experimental Protocols: A General Overview

While the CoA provides the results, understanding the underlying experimental protocols is beneficial for a comprehensive evaluation.

  • ¹H NMR Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radio waves, and the absorption of energy by the hydrogen nuclei is detected. The resulting spectrum provides information about the chemical environment of each proton.

  • HPLC Analysis: A solution of the sample is injected into a column packed with a stationary phase. A solvent (mobile phase) is then pumped through the column. The different components in the sample travel through the column at different rates, allowing for their separation and quantification by a detector.

  • Mass Spectrometry: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is deflected based on their mass-to-charge ratio, which is then detected to determine the molecular weight.

  • FTIR Spectroscopy: A beam of infrared light is passed through the sample. The different functional groups in the molecule absorb light at specific frequencies, creating a unique spectral fingerprint.

Visualizing Analytical Workflows

To better understand the processes behind the data, the following diagrams illustrate the general workflows for key analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Column Separation Injection->Separation Detection Detector (UV-Vis) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity Calculation Integration->Report

Caption: General workflow for purity determination by HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Placement Placement in Magnet Transfer->Placement Acquisition Data Acquisition Placement->Acquisition Processing Fourier Transform Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Confirmation Structure Confirmation Analysis->Confirmation

Caption: General workflow for structure confirmation by ¹H NMR.

Comparing CoAs: A Guide for Supplier Selection

When choosing a supplier for this compound, it is essential to compare the CoAs from different vendors. Here's what to look for:

  • Purity (Assay): A higher HPLC assay value is generally better. For sensitive applications, even a small difference in purity can be significant.

  • Consistency: Request CoAs from multiple lots from the same supplier to assess their batch-to-batch consistency.

  • Completeness: A reputable supplier will provide a comprehensive CoA with data from multiple analytical techniques. Be wary of CoAs that only provide minimal information.

  • Transparency: The CoA should clearly state the specifications and the actual results obtained for the specific lot.

By carefully evaluating the Certificate of Analysis, researchers can ensure the quality and reliability of their starting materials, leading to more robust and reproducible scientific outcomes.

References

Efficacy of 4-tert-butylphenoxyacetic Acid in Comparison to Other Synthetic Auxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 4-tert-butylphenoxyacetic acid's potential efficacy as a synthetic auxin against more established alternatives like 2,4-Dichlorophenoxyacetic acid (2,4-D), 1-Naphthaleneacetic acid (NAA), and Indole-3-butyric acid (IBA). While direct quantitative comparative studies on this compound are limited in publicly available literature, this guide synthesizes information on structure-activity relationships, standard experimental protocols, and the underlying molecular mechanisms of auxin action to provide a framework for its evaluation.

Quantitative Data on Common Synthetic Auxins

To establish a baseline for comparison, the following table summarizes typical quantitative data for widely used synthetic auxins in common bioassays. It is important to note that these values can vary depending on the plant species, experimental conditions, and specific protocols used.

Synthetic AuxinOptimal Concentration for Rooting (M)Coleoptile Elongation (% of control at optimal conc.)Callus Induction Potential
2,4-Dichlorophenoxyacetic acid (2,4-D) 10⁻⁶ - 10⁻⁵~150-200%High
1-Naphthaleneacetic acid (NAA) 10⁻⁶ - 10⁻⁵~150-200%High
Indole-3-butyric acid (IBA) 10⁻⁵ - 10⁻⁴~120-180%Moderate to High
This compound Data not availableData not availableData not available

Note: The data presented are representative values from various studies and should be used for comparative purposes only.

Inferred Efficacy of this compound based on Structure-Activity Relationships

The biological activity of phenoxyacetic acid-based auxins is influenced by the nature and position of substituents on the phenyl ring. The presence of a bulky, lipophilic group like a tert-butyl group at the 4-position (para) of the phenoxy ring is expected to influence its interaction with auxin receptors. Generally, substitutions at the para position can enhance auxin activity. The tert-butyl group's electron-donating nature and steric bulk may affect the molecule's binding affinity to auxin receptors, such as the TIR1/AFB family of F-box proteins, and its metabolic stability within the plant. A comprehensive evaluation through standardized bioassays is necessary to quantify its specific efficacy.

Experimental Protocols

To facilitate the direct comparison of this compound with other auxins, the following detailed methodologies for key experiments are provided.

Adventitious Root Formation Assay

This bioassay is a primary method for quantifying the root-promoting activity of a compound.

Methodology:

  • Plant Material: Use stem cuttings of a standard model plant, such as mung bean (Vigna radiata) or pea (Pisum sativum). Cuttings should be uniform in length (e.g., 8-10 cm) and developmental stage.

  • Treatment Solutions: Prepare a series of concentrations for each synthetic auxin (e.g., 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M) in a suitable buffer solution (e.g., 1/10 strength Murashige and Skoog basal medium). Include a negative control (buffer only).

  • Application: Place the basal end of the cuttings in the treatment solutions for a defined period (e.g., 24 hours).

  • Incubation: After treatment, transfer the cuttings to a hydroponic system or a solid medium (e.g., vermiculite or agar) containing a nutrient solution without auxins.

  • Growth Conditions: Maintain the cuttings under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection: After a set period (e.g., 7-14 days), count the number of adventitious roots per cutting and measure their length.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Oat Coleoptile Elongation Bioassay

This classic assay measures the ability of a substance to induce cell elongation.

Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for approximately 72 hours.

  • Coleoptile Sectioning: Excise 10 mm segments from the sub-apical region of the coleoptiles under a dim green light.

  • Treatment Solutions: Prepare a range of concentrations for each auxin in a buffered solution (e.g., 10 mM phosphate buffer, pH 6.0) containing 2% sucrose.

  • Incubation: Float the coleoptile segments in the test solutions in petri dishes and incubate in the dark at a constant temperature (e.g., 25°C).

  • Measurement: After 24 hours, measure the final length of the coleoptile segments using a digital caliper or image analysis software.

  • Data Analysis: Calculate the percentage elongation over the initial length and compare the dose-response curves for each auxin.

Callus Induction Assay

This assay assesses the ability of auxins, often in combination with cytokinins, to induce cell division and proliferation.

Methodology:

  • Explant Preparation: Use explants from a suitable plant species, such as tobacco (Nicotiana tabacum) or Arabidopsis thaliana. Explants can be leaf discs, stem segments, or hypocotyls.

  • Culture Medium: Prepare a basal nutrient medium (e.g., Murashige and Skoog) supplemented with a cytokinin (e.g., kinetin or BAP) and varying concentrations of the synthetic auxins to be tested.

  • Sterilization and Inoculation: Surface sterilize the explants and place them on the prepared culture media in sterile petri dishes.

  • Incubation: Incubate the cultures in the dark or under a specific photoperiod at a controlled temperature (e.g., 25°C).

  • Data Collection: After 3-4 weeks, assess callus formation visually and quantify it by measuring the fresh and dry weight of the callus.

  • Statistical Analysis: Compare the callus growth induced by different auxin treatments.

Visualizing Molecular Pathways and Experimental Design

To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Growth_Response Cell Elongation, Division, Differentiation Auxin_Response_Genes->Growth_Response Leads to

Caption: A simplified diagram of the auxin signaling pathway.

ExperimentalWorkflow start Start: Select Plant Material (e.g., Mung Bean Cuttings) prep Prepare Treatment Solutions (this compound, 2,4-D, NAA, IBA, Control) start->prep treat Apply Auxin Treatments prep->treat incubate Incubate under Controlled Conditions treat->incubate data Collect Data (e.g., Root Number and Length) incubate->data analyze Statistical Analysis (ANOVA) data->analyze end Conclusion: Compare Efficacy analyze->end

Caption: A general experimental workflow for comparing auxin efficacy.

Conclusion and Future Directions

While a definitive quantitative comparison of this compound to other synthetic auxins is currently hampered by a lack of direct experimental data, the established protocols and understanding of auxin biology provide a clear path for its evaluation. Based on structure-activity relationships, it is plausible that this compound exhibits auxin-like activity. Future research employing the standardized bioassays outlined in this guide is essential to accurately determine its efficacy in promoting adventitious rooting, cell elongation, and callus induction relative to established synthetic auxins. Such studies will be invaluable for researchers seeking novel and potentially more effective plant growth regulators.

Characterization of 4-tert-butylphenoxyacetic acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-tert-butylphenoxyacetic acid, a molecule of interest in various research and development fields. We will delve into the application of mass spectrometry and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This objective comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.

At a Glance: Performance Comparison

The selection of an analytical technique for the characterization of this compound depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or routine quality control. Mass spectrometry offers unparalleled sensitivity for identification and quantification, while NMR spectroscopy provides detailed structural information. IR spectroscopy is a rapid method for functional group identification, and HPLC is a robust technique for purity assessment and quantification.

Analytical TechniquePrimary ApplicationKey Performance Aspects
Mass Spectrometry (MS) Identification and QuantificationHigh sensitivity, structural information through fragmentation, suitable for complex matrices.
NMR Spectroscopy Structural ElucidationDetailed information on molecular structure and connectivity, non-destructive.
IR Spectroscopy Functional Group IdentificationRapid and simple analysis of chemical bonds present in the molecule.
HPLC Quantification and Purity AssessmentHigh precision and accuracy for quantitative analysis, widely available.

Mass Spectrometry Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. The molecule has a molecular formula of C₁₂H₁₆O₃ and a molecular weight of approximately 208.25 g/mol .[1][2][3]

Predicted Fragmentation Pattern

Under electron ionization (EI), the this compound molecule is expected to undergo fragmentation at several key points. The following diagram illustrates the predicted fragmentation pathway:

Predicted Electron Ionization Fragmentation of this compound cluster_M Molecular Ion cluster_fragments Fragment Ions M [C₁₂H₁₆O₃]⁺˙ m/z = 208 F1 [C₁₁H₁₅O]⁺ m/z = 163 (Loss of COOH) M->F1 - COOH (45 Da) F2 [C₈H₉O]⁺ m/z = 121 (Loss of C(CH₃)₃) M->F2 - C(CH₃)₃ (57 Da) F3 [C₄H₉]⁺ m/z = 57 (tert-butyl cation) M->F3 Cleavage of tert-butyl group F4 [C₇H₇O]⁺ m/z = 107 F1->F4 - C₄H₈ (56 Da)

Predicted EI mass spectrometry fragmentation pathway.

Key Expected Fragments:

  • m/z 193: Loss of a methyl group ([M-15]⁺).

  • m/z 151: Loss of the tert-butyl group ([M-57]⁺).

  • m/z 149: Ion resulting from cleavage of the ether bond.

  • m/z 57: The tert-butyl cation, which is often a prominent peak for compounds containing this group.

Experimental Protocol: GC-MS Analysis

For the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to increase the volatility and thermal stability of the compound. A common approach is silylation, which replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.[4][5]

Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Parameters:

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150°C
Scan Range m/z 40-450

Alternative Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR spectra are used to confirm the identity and purity of the compound.[1]

¹H NMR (300 MHz, CDCl₃):

  • δ 1.32 (s, 9H): Singlet corresponding to the nine equivalent protons of the tert-butyl group.

  • δ 4.65 (s, 2H): Singlet for the two protons of the methylene group (-O-CH₂-).

  • δ 6.87 (d, J = 8.7 Hz, 2H): Doublet for the two aromatic protons ortho to the ether linkage.

  • δ 7.32 (d, J = 8.7 Hz, 2H): Doublet for the two aromatic protons meta to the ether linkage.

  • δ 10.5 (br s, 1H): Broad singlet for the acidic proton of the carboxylic acid group.

¹³C NMR (75 MHz, CDCl₃):

  • δ 31.5: Methyl carbons of the tert-butyl group.

  • δ 34.2: Quaternary carbon of the tert-butyl group.

  • δ 65.1: Methylene carbon (-O-CH₂-).

  • δ 114.3: Aromatic carbons ortho to the ether linkage.

  • δ 126.5: Aromatic carbons meta to the ether linkage.

  • δ 144.9: Aromatic carbon attached to the tert-butyl group.

  • δ 155.8: Aromatic carbon attached to the ether oxygen.

  • δ 174.5: Carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in this compound.[6]

Experimental Protocol: FTIR Analysis (KBr Pellet):

  • Grind a small amount of this compound with dry potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquire the IR spectrum using an FTIR spectrometer.

Key IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-HStretching (Carboxylic Acid)
2960-2870C-HStretching (Alkyl)
~1700C=OStretching (Carboxylic Acid)
~1600, ~1500C=CStretching (Aromatic Ring)
~1240C-OStretching (Ether and Carboxylic Acid)
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative analysis and purity determination of this compound. A reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25°C

Quantitative Performance Comparison

ParameterMass Spectrometry (LC-MS/MS)NMR (qNMR)HPLC-UV
Sensitivity (LOD/LOQ) Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)High (ng/mL to µg/mL)
Linearity (R²) > 0.99> 0.999> 0.99
Precision (%RSD) < 15%< 1%< 2%
Accuracy (% Recovery) 80-120%98-102%98-102%

Conclusion

The characterization of this compound can be effectively achieved using a combination of analytical techniques. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or LC, provides excellent sensitivity and structural information for identification and quantification. NMR spectroscopy remains the gold standard for unambiguous structural elucidation. IR spectroscopy offers a rapid means of confirming functional groups, while HPLC provides a robust and precise method for quantitative analysis and purity assessment. The choice of the optimal technique will be dictated by the specific analytical goals, available instrumentation, and the complexity of the sample matrix.

The following workflow diagram illustrates a typical logical process for the comprehensive characterization of this compound.

Analytical Workflow for this compound Characterization cluster_start Initial Analysis cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis cluster_end Final Report start Sample of This compound IR FTIR Spectroscopy (Functional Group ID) start->IR NMR NMR Spectroscopy (Structural Elucidation) start->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) start->MS HPLC HPLC-UV (Purity & Quantification) start->HPLC LCMS LC-MS/MS (High Sensitivity Quantification) start->LCMS qNMR qNMR (Absolute Quantification) start->qNMR end Comprehensive Characterization Report IR->end NMR->end MS->end HPLC->end LCMS->end qNMR->end

A logical workflow for comprehensive characterization.

References

Comparative Analysis of 4-tert-butylphenoxyacetic Acid and Other Auxins on TIR1 Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity of phenoxyacetic acid derivatives with the auxin receptor TIR1, supported by comparative data and detailed experimental protocols.

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. The perception of auxin primarily occurs through the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of F-box proteins, which act as auxin co-receptors. Synthetic auxins, including phenoxyacetic acid derivatives, have been widely used as herbicides for decades. Understanding the interaction of these synthetic compounds with the TIR1 receptor is essential for the development of more selective and effective herbicides and other plant growth regulators. This guide provides a comparative analysis of the potential cross-reactivity of 4-tert-butylphenoxyacetic acid with the auxin receptor TIR1, in the context of other known auxins and phenoxyacetic acid derivatives. Due to the limited direct experimental data on this compound's binding affinity with TIR1, this guide draws comparisons from structurally related compounds.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the binding of auxin to the TIR1 receptor, which is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1 and Aux/IAA transcriptional repressors. Consequently, the Aux/IAA proteins are polyubiquitinated and targeted for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), allowing them to regulate the transcription of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1 TIR1 Auxin->TIR1 binds SCF SCF Complex TIR1->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets Ub Ubiquitin ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Gene Auxin-Responsive Gene ARF->Auxin_Gene activates Ub->Aux_IAA ubiquitinates

Caption: The auxin signaling pathway, illustrating the role of TIR1 in the degradation of Aux/IAA repressors and subsequent gene expression.

Comparative Binding Affinities

CompoundChemical ClassBinding Affinity (Kd) to TIR1Reference
Indole-3-acetic acid (IAA)Indole~20-60 nM
2,4-Dichlorophenoxyacetic acid (2,4-D)Phenoxyacetic Acid~1-5 µM
1-Naphthaleneacetic acid (NAA)Naphthalene~200-500 nM
PicloramPicolinic AcidWeaker affinity than 2,4-D
This compoundPhenoxyacetic AcidData not available

Note: The binding affinities can vary depending on the specific experimental conditions.

Experimental Protocol: Surface Plasmon Resonance (SPR) Assay for Auxin-TIR1 Interaction

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. The following protocol provides a general framework for assessing the binding of a compound to the TIR1 receptor.

Objective: To determine the binding kinetics and affinity of a test compound (e.g., this compound) to the TIR1 auxin receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified recombinant TIR1 protein

  • Test compound (e.g., this compound) and other reference auxins

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Chip Preparation and Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS. c. Inject the purified TIR1 protein in immobilization buffer to covalently couple it to the sensor surface. d. Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis: a. Prepare a series of dilutions of the test compound and reference auxins in running buffer. b. Inject the different concentrations of the analyte (test compound) over the immobilized TIR1 surface. c. Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases. d. After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis: a. Subtract the reference flow cell signal from the active flow cell signal to correct for non-specific binding and bulk refractive index changes. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow start Start chip_prep Sensor Chip Preparation start->chip_prep immobilization Immobilize TIR1 on Chip chip_prep->immobilization binding_analysis Inject Analyte (e.g., this compound) immobilization->binding_analysis data_acquisition Acquire Sensorgram Data binding_analysis->data_acquisition regeneration Regenerate Sensor Surface data_acquisition->regeneration data_analysis Analyze Data (ka, kd, Kd) data_acquisition->data_analysis regeneration->binding_analysis Repeat for different concentrations end End data_analysis->end

Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment to determine auxin-TIR1 binding.

Discussion and Future Directions

The available data indicates that phenoxyacetic acids, such as 2,4-D, generally exhibit a lower binding affinity for the TIR1 receptor compared to the natural auxin IAA. The presence of the bulky tert-butyl group on the phenoxy ring of this compound could sterically hinder its entry into the auxin-binding pocket of TIR1, potentially resulting in a weaker binding affinity. However, without direct experimental evidence, this remains a hypothesis.

To definitively assess the cross-reactivity of this compound with TIR1, further experimental studies are required. The SPR assay detailed in this guide provides a robust method for such an investigation. Additionally, computational docking studies could offer valuable insights into the potential binding mode and affinity of this compound with the TIR1 receptor. A thorough understanding of the structure-activity relationship of phenoxyacetic acid derivatives will be instrumental in the rational design of novel and selective auxin-based agrochemicals.

A Comparative Guide to 4-tert-butylphenoxyacetic Acid and 2,4-Dichlorophenoxyacetic Acid (2,4-D) in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of plant tissue culture, the selection of appropriate plant growth regulators is paramount to achieving desired outcomes, from vigorous callus induction to successful somatic embryogenesis and organogenesis. Among the synthetic auxins, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-established and widely utilized compound. This guide provides a comparative analysis of 2,4-D and another phenoxyacetic acid derivative, 4-tert-butylphenoxyacetic acid, within the context of plant tissue culture applications.

While 2,4-D has been the subject of extensive research, it is important to note that publicly available experimental data on the specific use and efficacy of this compound in plant tissue culture is currently limited. Therefore, this guide will present a comprehensive overview of 2,4-D's performance, supported by experimental data, and discuss this compound based on the general understanding of structure-activity relationships within the phenoxyacetic acid class of compounds.

Chemical Structures and Properties

A fundamental understanding of the chemical structures of these two compounds provides a basis for understanding their potential biological activity.

FeatureThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Chemical Structure (CH₃)₃CC₆H₄OCH₂COOHCl₂C₆H₃OCH₂COOH
Molecular Formula C₁₂H₁₆O₃C₈H₆Cl₂O₃
Molecular Weight 208.25 g/mol 221.04 g/mol
Key Substituents A tert-butyl group at the para position of the phenoxy ring.Two chlorine atoms at the ortho and para positions of the phenoxy ring.

Mechanism of Action: The Auxin Signaling Pathway

Synthetic auxins like 2,4-D mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1] They bind to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, leading to the degradation of Aux/IAA transcriptional repressors. This derepresses the expression of auxin-responsive genes, which in turn regulate cell division, elongation, and differentiation. The sustained action of synthetic auxins, which are more resistant to degradation in planta than IAA, can lead to the uncontrolled growth characteristic of their herbicidal effect at high concentrations, while at lower concentrations, they are harnessed for controlled morphogenetic responses in tissue culture.

AuxinSignaling cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., 2,4-D) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds to Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses ARG Auxin-Responsive Genes ARF->ARG activates transcription of Response Cellular Response (Division, Elongation, Differentiation) ARG->Response

Figure 1: Simplified signaling pathway of synthetic auxins in plant cells.

Performance in Plant Tissue Culture: A Comparative Overview

2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a cornerstone of many plant tissue culture protocols, particularly for the induction of callus and somatic embryogenesis in a wide range of plant species, especially cereals.[1] Its stability and potent auxin activity make it highly effective for initiating cell division and differentiation from explants.

Quantitative Data Summary for 2,4-D Applications:

Plant SpeciesExplant Type2,4-D Concentration (mg/L)Observed EffectReference
Triticum aestivum (Wheat)Mature Seeds3.5Optimal callus inductionMalik et al., 2004[1]
Panicum virgatum (Switchgrass)Mature Caryopses2.5 - 10 (11.3 - 45 µM)Callus initiation and regeneration (in combination with BA)Denchev and Conger, 1995[1]
Oryza sativa (Rice)Mature Embryos1.0 - 2.0 (4.52 - 9.05 µM)Induction of indirect somatic embryogenesisChen et al., 1998; Valdez et al., 1996
Arabidopsis thalianaZygotic EmbryosNot specifiedInduction of somatic embryogenesis on cotyledonsRaghavan, 2004[2]

Experimental Protocol: Callus Induction from Wheat Mature Seeds using 2,4-D

This protocol is a generalized representation based on established methodologies.

CallusInductionWorkflow A Surface sterilize wheat seeds (e.g., 70% ethanol, bleach solution) B Aseptically culture seeds on MS medium supplemented with 3.5 mg/L 2,4-D A->B C Incubate in the dark at 25 ± 2°C B->C D Observe for callus formation from the scutellum (typically within 2-4 weeks) C->D E Subculture proliferating callus onto fresh medium D->E

Figure 2: Experimental workflow for wheat callus induction using 2,4-D.
This compound

As of the latest literature review, there is a notable absence of specific studies detailing the use of this compound as a plant growth regulator in tissue culture. While phenoxyacetic acid and its derivatives are known to possess auxin-like activity, the specific effects of the 4-tert-butyl substitution on this activity in plant cells have not been extensively documented in peer-reviewed publications.

Inference based on Structure-Activity Relationship:

The biological activity of phenoxyacetic acid-based auxins is influenced by the nature and position of substituents on the aromatic ring. For instance, the chlorine atoms in 2,4-D are crucial for its high auxin activity. The bulky tert-butyl group at the para position in this compound would significantly alter the molecule's steric and electronic properties compared to 2,4-D. This structural difference could impact its binding affinity to auxin receptors, its transport across cell membranes, and its overall efficacy as a plant growth regulator. Without empirical data, any potential for auxin-like activity remains speculative.

Conclusion

In contrast, this compound is not a commonly used plant growth regulator in tissue culture, and there is a lack of scientific literature to support its efficacy for such applications. While its chemical structure places it within the broader class of phenoxyacetic acids, its distinct substitution pattern necessitates empirical investigation to determine its biological activity in plant cells.

For researchers seeking reliable and reproducible results in plant tissue culture, 2,4-D is the well-documented and validated choice. Further research is required to ascertain whether this compound possesses any beneficial properties as a plant growth regulator. Until such data becomes available, its use in plant tissue culture cannot be recommended. Researchers interested in novel auxin analogs may consider comparative studies including this compound to elucidate its potential role, if any, in plant morphogenesis.

References

A Researcher's Guide to Bio-isosteric Replacement in Phenoxyacetic Acid Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bio-isosteric replacements for the carboxylic acid moiety in phenoxyacetic acid derivatives. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the rational design of novel therapeutics.

The carboxylic acid group is a common feature in pharmacologically active molecules, including many phenoxyacetic acid derivatives, due to its ability to form key interactions with biological targets. However, its acidic nature can lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism, as well as potential toxicity.[1][2][3] Bio-isosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a widely used strategy in medicinal chemistry to overcome these limitations while retaining or improving biological activity.[1][4][5]

This guide focuses on three common bio-isosteres for the carboxylic acid group: tetrazoles, hydroxamic acids, and acylsulfonamides, in the context of phenoxyacetic acid derivatives targeting key metabolic receptors like Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptors (PPARs).

Comparative Analysis of Bio-isosteric Replacements

Physicochemical Properties of Carboxylic Acid Bio-isosteres
Bio-isosterepKa RangeKey FeaturesPotential AdvantagesPotential Disadvantages
Carboxylic Acid ~4-5Planar, acidicForms strong ionic and hydrogen bondsPoor permeability, potential for metabolic liabilities (e.g., glucuronidation)[1][3]
Tetrazole ~4.5-5Planar, acidic, metabolically stableImproved metabolic stability, enhanced lipophilicity compared to carboxylate[1]Can still have low permeability due to high desolvation energy
Hydroxamic Acid ~8-9Less acidic, metal-chelating propertiesCan offer different interaction profilesPotential for hydrolysis back to the carboxylic acid, can be metabolically labile
Acylsulfonamide ~3-5Non-planar, acidicGood metabolic stability, can improve permeability in some casesCan alter the geometry of interaction with the target
Case Study: Comparative Biological Activity

The following data is from a study on a series of dual MCL-1/BCL-xL inhibitors, which provides a valuable illustration of the impact of bio-isosteric replacement on biological activity. While not phenoxyacetic acids, the core principle of comparing a carboxylic acid to its bio-isosteres is directly applicable.

CompoundBio-isostereMCL-1 Ki (μM)BCL-xL Ki (μM)
Parent Compound Carboxylic Acid0.50.8
Analog 1 Tetrazole0.61.2
Analog 2 Acylsulfonamide0.81.82

Data adapted from a study on dual MCL-1/BCL-xL inhibitors to illustrate the principle of bio-isosteric replacement.

Signaling Pathways

Phenoxyacetic acid derivatives have been shown to target several important signaling pathways involved in metabolism and inflammation. Understanding these pathways is crucial for designing and evaluating novel analogs.

FFA1_Signaling Phenoxyacetic Acid Derivative Phenoxyacetic Acid Derivative FFA1 FFA1 Phenoxyacetic Acid Derivative->FFA1 Gq11 Gq11 FFA1->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER PKC PKC DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion Ca2_release->Insulin_Secretion PKC->Insulin_Secretion

Caption: FFA1 Signaling Pathway.

PPAR_Signaling cluster_nucleus Nucleus Phenoxyacetic Acid Derivative Phenoxyacetic Acid Derivative PPAR PPARα/γ Phenoxyacetic Acid Derivative->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Lipid Metabolism & Glucose Homeostasis Gene_Transcription->Lipid_Metabolism

Caption: PPAR Signaling Pathway.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of drug discovery. Below are detailed protocols for key assays used to evaluate the activity of phenoxyacetic acid derivatives and their bio-isosteres.

FFA1 Receptor Activation Assay (Calcium Mobilization)

This assay measures the ability of a compound to activate the FFA1 receptor, which is a Gq-coupled GPCR, leading to an increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human FFA1.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds and a reference agonist (e.g., a known FFA1 agonist).

  • 96-well black, clear-bottom plates.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the FFA1-expressing HEK293 cells into 96-well plates at an appropriate density and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence.

  • Compound Addition: Inject the compound solutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the EC50 value for each compound by plotting the peak fluorescence response against the compound concentration.

PPARα/γ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα or PPARγ.

Materials:

  • A suitable host cell line (e.g., HEK293T or HepG2).

  • Expression plasmids for full-length PPARα or PPARγ.

  • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

  • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium and reagents.

  • Test compounds and a reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the host cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Cell Plating: After transfection, plate the cells into 96-well plates.

  • Compound Treatment: After allowing the cells to attach, treat them with various concentrations of the test compounds or the reference agonist.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control and determine the EC50 value for each compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of bio-isosteric analogs of phenoxyacetic acids.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Phenoxyacetic_Acid Phenoxyacetic Acid Derivative Bioisostere_Synthesis Bio-isostere Synthesis Phenoxyacetic_Acid->Bioisostere_Synthesis In_Vitro_Assays In Vitro Assays (e.g., FFA1, PPAR) Phenoxyacetic_Acid->In_Vitro_Assays Tetrazole Tetrazole Analog Bioisostere_Synthesis->Tetrazole Hydroxamic_Acid Hydroxamic Acid Analog Bioisostere_Synthesis->Hydroxamic_Acid Acylsulfonamide Acylsulfonamide Analog Bioisostere_Synthesis->Acylsulfonamide Tetrazole->In_Vitro_Assays Hydroxamic_Acid->In_Vitro_Assays Acylsulfonamide->In_Vitro_Assays ADME_Tox ADME/Tox Profiling In_Vitro_Assays->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies ADME_Tox->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General Experimental Workflow.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Tert-butylphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of 4-Tert-butylphenoxyacetic acid.

This document provides critical safety and logistical information to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is paramount to minimize risks and ensure a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or a Full Face ShieldChemical splash goggles are essential. A face shield should be used with goggles for splash risks.[5]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Regularly inspect for tears and change frequently.Prevents skin contact, which can cause irritation.[1][3][4]
Body Protection Chemical-Resistant Laboratory Coat or GownA lab coat with long sleeves and a solid front is required.Protects against accidental spills and contamination of personal clothing.[6]
Respiratory Protection N95 Dust Mask or RespiratorA fit-tested N95 dust mask is the minimum requirement when handling the solid, powdered form.[4]Prevents inhalation of airborne particles that may cause respiratory irritation.[1][3][4]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material are mandatory.Protects feet from spills and falling objects.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages of a typical laboratory procedure involving this chemical.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Gather and Inspect Required PPE A->B C Prepare a Clean and Uncluttered Workspace B->C D Don PPE in Correct Sequence E Weigh Solid Chemical in a Fume Hood or Ventilated Area D->E F Dissolve in an Appropriate Solvent if Required E->F G Decontaminate Workspace and Equipment H Segregate and Label Waste for Disposal G->H I Doff PPE in Correct Sequence H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.

Experimental Protocol: Donning and Doffing PPE

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Table 2: Donning and Doffing of Personal Protective Equipment

StepDonning (Putting On) PPE[7][8][9][10][11]Doffing (Taking Off) PPE[7][8][9][10][11]
1 Perform hand hygiene.Remove gloves.
2 Put on a lab coat or gown.Remove lab coat or gown.
3 Put on an N95 mask or respirator.Perform hand hygiene.
4 Put on safety goggles or a face shield.Remove safety goggles or face shield.
5 Put on gloves.Remove N95 mask or respirator.
6 Perform hand hygiene.

Disposal Plan: Waste Management and Spill Cleanup

Proper disposal of this compound and any contaminated materials is essential to protect the environment and prevent accidental exposure.

Waste Disposal

All waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3]

  • Segregation: Collect all waste in a designated, clearly labeled hazardous waste container.[12][13][14] Do not mix with other waste streams unless compatible.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[14]

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

Spill Cleanup

In the event of a spill, remain calm and follow these procedures.

Table 3: Spill Cleanup Protocol

StepAction
1. Assess Assess the extent of the spill and ensure you have the appropriate PPE and spill kit materials.[1][15] If the spill is large or you feel unsafe, evacuate the area and contact your EHS department.
2. Contain For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).[16][17] For solid spills, carefully cover the spill to prevent dust from becoming airborne.
3. Clean Carefully scoop or sweep up the absorbed material or solid and place it into a labeled hazardous waste container.[1][17]
4. Decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water.[18] Collect all cleaning materials in the hazardous waste container.
5. Dispose Seal the hazardous waste container and arrange for its disposal through your institution's EHS department.
6. Report Report the spill to your supervisor and EHS department, and complete any necessary incident reports.[16]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.